Vinyl chloroacetate
Description
Historical Context of Vinyl Chloroacetate (B1199739) Synthesis and Early Polymerization Studies
The investigation into vinyl chloroacetate dates back to early explorations of vinyl ester chemistry. Initial research focused on establishing viable synthetic routes and understanding its fundamental polymerization characteristics.
Early methods for synthesizing this compound primarily involved the reaction of chloroacetic acid with acetylene (B1199291). ontosight.ai Two main approaches were developed: a vapor-phase reaction and a liquid-phase reaction. The vapor-phase method was conducted at high temperatures, around 250°C, utilizing a zinc-cadmium catalyst. orgsyn.org In contrast, the liquid-phase synthesis employed a mercury salt catalyst. orgsyn.org
One detailed and adaptable procedure for liquid-phase synthesis involved reacting monochloroacetic acid with acetylene in the presence of yellow mercuric oxide. orgsyn.org This method, an adaptation of work by Klatte and others, required careful temperature control to prevent the solidification of chloroacetic acid and the formation of byproducts like the ethylidene compound at higher temperatures. orgsyn.org The process involved bubbling acetylene through a mixture of chloroacetic acid and the mercury catalyst, followed by distillation to purify the resulting this compound. orgsyn.org The use of hydroquinone (B1673460) as a stabilizer to prevent polymerization during and after synthesis was a critical observation. orgsyn.org
The table below summarizes the key early synthetic methods for this compound.
| Method | Reactants | Catalyst | Phase | Temperature | Reference |
| Vapor-phase | Chloroacetic acid, Acetylene | Zinc-cadmium | Vapor | 250°C | orgsyn.org |
| Liquid-phase | Chloroacetic acid, Acetylene | Mercury salt | Liquid | ~50-60°C | orgsyn.org |
From the outset of its synthesis, the tendency of this compound to polymerize was a significant consideration. Researchers noted the need to add stabilizers like hydroquinone to the crude ester immediately after synthesis to prevent spontaneous polymerization, especially if the compound was to be stored before further purification or use. orgsyn.org This inherent reactivity hinted at its potential as a monomer for creating new polymeric materials.
Early studies on the polymerization of vinyl esters, including this compound, laid the groundwork for understanding their behavior in free-radical polymerization. mdpi.com It was recognized that the high reactivity of the propagating radical in vinyl ester polymerization leads to a high frequency of side reactions, such as chain transfer to the monomer and polymer, resulting in branched polymer structures. mdpi.comresearchgate.net These early observations were crucial in shaping the subsequent development of controlled polymerization techniques to better manage the architecture of poly(this compound) and other poly(vinyl esters).
Initial Synthetic Methodologies and Catalytic Systems
Academic Significance of this compound within Vinyl Ester Chemistry
This compound holds a significant position in vinyl ester chemistry due to its unique properties that distinguish it from the more common vinyl acetate (B1210297). The presence of the electron-withdrawing chloroacetate group makes it more susceptible to hydrolysis than vinyl acetate. mdpi.comresearchgate.net This characteristic has been exploited in the synthesis of block copolymers. For instance, block copolymers of this compound and vinyl acetate can be selectively hydrolyzed to produce poly(vinyl alcohol)-poly(vinyl acetate) block copolymers. mdpi.comresearchgate.net
Furthermore, the reactivity of this compound has made it a valuable monomer for studying polymerization mechanisms. It has been used in controlled/living radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.netresearchgate.net Studies have shown that the polydispersity of poly(this compound) can be controlled by adjusting the concentration of the RAFT agent. researchgate.net Sequential block copolymerization of vinyl acetate and then this compound has been successfully used to create well-defined diblock copolymers. researchgate.net
The distinct reactivity of this compound also extends to its use as a reagent in organic synthesis. For example, it has been used in enzyme-catalyzed regioselective acylation of carbohydrates and to study the effect of electron-withdrawing groups in ligands for metal complexes. fishersci.ptfishersci.ca
Current Research Frontiers and Emerging Applications of this compound
Current research on this compound is focused on leveraging its unique chemical properties for advanced applications, particularly in the development of functional and smart polymers.
One of the most promising areas is the synthesis of degradable polymers. This compound can be copolymerized with monomers like 2-methylene-1,3-dioxepane (B1205776) (MDO) through radical ring-opening polymerization. researchgate.net This process introduces ester linkages into the polymer backbone, making it potentially biodegradable. researchgate.net The chloroacetate group can be selectively removed, offering a pathway to create degradable versions of polymers like poly(vinyl alcohol) (PVA), which is biocompatible but not inherently degradable in vivo. researchgate.net This has significant implications for biomedical applications, such as in drug delivery systems and tissue engineering.
The synthesis of PVA molecular bottlebrushes is another active area of research. tue.nl By grafting poly(this compound) side chains onto a polymer backbone and then selectively hydrolyzing the chloroacetate esters, researchers can create complex, brush-like PVA architectures. tue.nl This approach allows for the design of synthetic PVA-based materials with tailored properties for applications like ice recrystallization inhibition, coatings, and emulsifiers. tue.nl
Furthermore, this compound continues to be a key monomer in the development of well-defined block copolymers. These copolymers, often with amphiphilic properties, can self-assemble into various nanostructures, making them suitable for applications in nanotechnology and materials science. researchgate.net The ability to create block copolymers with both vinyl acetate and vinyl alcohol segments through the use of this compound as an intermediate remains a powerful tool for creating advanced surfactant and polymeric micelle systems. researchgate.net
The table below highlights some of the emerging applications of this compound.
| Application Area | Specific Use | Key Feature of this compound | Reference |
| Biomedical Materials | Synthesis of degradable polymers | Allows for selective deacetylation to create degradable backbones | researchgate.net |
| Polymer Architecture | Creation of PVA molecular bottlebrushes | Facile and selective hydrolysis of the chloroacetate ester | tue.nl |
| Nanotechnology | Formation of amphiphilic block copolymers and micelles | Enables synthesis of well-defined block structures with tunable properties | researchgate.net |
| Specialty Chemicals | Intermediate in the synthesis of pharmaceuticals and agrochemicals | Reactive vinyl and chloroacetate groups for building complex molecules | ontosight.ai |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethenyl 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C4H5ClO2/c1-2-7-4(6)3-5/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJELOQYISYPGDX-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2 | |
| Record name | VINYL CHLOROACETATE | |
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Related CAS |
24991-33-1 | |
| Record name | Acetic acid, 2-chloro-, ethenyl ester, homopolymer | |
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DSSTOX Substance ID |
DTXSID0062509 | |
| Record name | Acetic acid, 2-chloro-, ethenyl ester | |
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Molecular Weight |
120.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Vinyl chloroacetate appears as a colorless to light yellow colored liquid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. Toxic by ingestion, inhalation or skin absorption., Liquid | |
| Record name | VINYL CHLOROACETATE | |
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| Record name | Acetic acid, 2-chloro-, ethenyl ester | |
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CAS No. |
2549-51-1 | |
| Record name | VINYL CHLOROACETATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Ethenyl 2-chloroacetate | |
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| Record name | Vinyl chloroacetate | |
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| Record name | Acetic acid, 2-chloro-, ethenyl ester | |
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| Record name | Acetic acid, 2-chloro-, ethenyl ester | |
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| Record name | Vinyl chloroacetate | |
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| Record name | VINYL CHLOROACETATE | |
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Synthesis and Chemical Transformations of Vinyl Chloroacetate
Established Synthetic Pathways for Vinyl Chloroacetate (B1199739)
The traditional and most well-documented methods for synthesizing vinyl chloroacetate rely on the direct vinylation of chloroacetic acid using acetylene (B1199291). This can be performed in either the vapor or liquid phase, with different catalysts and process conditions influencing the reaction's efficiency.
Vinylation of Chloroacetic Acid with Acetylene
The direct reaction between chloroacetic acid and acetylene stands as a cornerstone for this compound production. orgsyn.orgontosight.ai This process can be categorized into vapor-phase and liquid-phase catalysis, each with distinct operational parameters and outcomes.
In the vapor phase, the synthesis of this compound is achieved by passing a mixture of chloroacetic acid and acetylene over a solid catalyst at elevated temperatures. orgsyn.org A notable catalytic system for this process involves the use of zinc-cadmium catalysts. The reaction is typically conducted at temperatures around 250°C. orgsyn.org This method offers the advantage of a continuous process, but can require significant energy input to maintain the high reaction temperature.
Liquid-phase synthesis of this compound involves bubbling acetylene through a solution of chloroacetic acid containing a dissolved catalyst. orgsyn.org Mercury salts have been traditionally employed as effective catalysts for this liquid-phase vinylation. orgsyn.orgontosight.aiacs.org The reaction is generally carried out at lower temperatures than the vapor-phase counterpart, typically ranging from 70°C to 130°C, and can be performed at atmospheric or slightly elevated pressures. acs.org One specific procedure involves heating a mixture of monochloroacetic acid, hydroquinone (B1673460) (as a polymerization inhibitor), and yellow mercuric oxide. orgsyn.org Acetylene is then passed through the molten chloroacetic acid, with the temperature maintained between 40–50°C. orgsyn.org The absorption of acetylene is initially rapid and slows down over time. orgsyn.org After the reaction, the product is isolated by filtration and distillation, with reported yields in the range of 42–49%. orgsyn.org
Table 1: Comparison of Vapor-Phase and Liquid-Phase Vinylation
| Feature | Vapor-Phase Catalysis | Liquid-Phase Catalysis |
| Catalyst Example | Zinc-Cadmium orgsyn.org | Mercury Salts orgsyn.orgacs.org |
| Temperature | ~250°C orgsyn.org | 40–130°C orgsyn.orgacs.org |
| Pressure | Atmospheric | Atmospheric or slightly elevated acs.org |
| Phase | Gas | Liquid |
| Advantages | Continuous process | Lower reaction temperatures |
| Disadvantages | High energy consumption | Catalyst toxicity (mercury) beilstein-journals.org |
To improve the efficiency and sustainability of the liquid-phase synthesis, multistage processes have been developed. acs.orgacs.org These processes aim to extend the life of the catalyst, eliminate the need for chloroacetic acid recovery, and recycle byproducts like chloroacetic anhydride (B1165640). acs.org In a multistage reactor system, the conversion of reactants to this compound can reach up to 90%. acs.org This approach addresses some of the drawbacks of single-batch processing, such as catalyst degradation and the accumulation of byproducts like ethylidene bis(chloroacetate). acs.org The process allows for the recycling of unreacted chloroacetic acid and the conversion of chloroacetic anhydride back to chloroacetic acid by the addition of water. acs.org
Liquid-Phase Catalysis (e.g., Mercury Salt Catalysts)
Adaptation of Existing Vinyl Ester Synthesis Methods
The synthesis of this compound can also be achieved by adapting general methods used for the production of other vinyl esters. orgsyn.org One such method is the transvinylation or vinyl exchange reaction. This involves reacting chloroacetic acid with another vinyl ester, such as vinyl acetate (B1210297), in the presence of a suitable catalyst. guidechem.com Platinum or palladium catalysts are often used in these reactions, which are typically carried out under normal pressure and at temperatures between 40 and 50°C. guidechem.com This method avoids the direct use of acetylene.
Another adapted method involves the palladium-catalyzed oxidation of ethylene (B1197577) in the presence of chloroacetic acid. guidechem.com This approach aligns with modern industrial processes for vinyl acetate production from ethylene. googleapis.com
Advanced Synthetic Methodologies and Innovations
Research into the synthesis of this compound continues, with a focus on developing more efficient, safer, and environmentally friendly methods. While the core chemistry often remains rooted in established pathways, innovations in catalysis and process design are key areas of development.
Advanced methodologies include the exploration of alternative catalysts to replace toxic mercury salts in liquid-phase synthesis. guidechem.com For instance, the use of platinum or palladium catalysts is a significant step towards greener chemistry. guidechem.com Furthermore, innovations in polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have utilized this compound as a monomer, indicating its importance in the synthesis of advanced polymer architectures. mdpi.comresearchgate.net The synthesis of vinyl iodoacetate from this compound through nucleophilic substitution with an iodide salt also highlights the compound's utility as a precursor for other reactive monomers. researchgate.net These advanced applications drive the need for more refined and controlled synthetic routes for this compound itself.
Environmentally Benign Synthetic Approaches
In recent years, there has been a growing emphasis on developing more environmentally friendly methods for chemical synthesis. For vinyl esters, this includes exploring greener reaction pathways. One approach involves the use of biowaste materials. For example, a novel protocol for synthesizing vinyl ester resin utilizes glycerin, a byproduct of biodiesel manufacturing, as a starting material. This strategy converts a commercial waste product into a widely used resin. Another area of focus is the development of waste-free catalytic addition reactions. While a general method for the efficient catalytic addition of carboxylic acids to alkynes remains a challenge, research has explored this avenue for creating vinyl esters. rptu.de Additionally, efforts to make existing processes more sustainable include the use of chitosan, a natural polymer, as both an emulsifier and a grafting site in the synthesis of poly(vinyl acetate) adhesives, aiming to increase the bio-based content of the final product. diva-portal.org
Derivatization Reactions of this compound
This compound's reactivity allows for a range of derivatization reactions, which are crucial for synthesizing more complex molecules. These reactions primarily involve nucleophilic substitution at the alpha-carbon or transformations involving the ester group.
Nucleophilic Substitution Reactions
The chlorine atom in this compound is susceptible to displacement by various nucleophiles, leading to the formation of α-substituted vinyl acetates. researchgate.net This reactivity is a cornerstone of its utility in organic synthesis.
A prominent example of nucleophilic substitution is the reaction of this compound with iodide salts to produce vinyl iodoacetate. This transformation is typically achieved by treating this compound with sodium iodide in a solvent like acetone (B3395972). mdpi.com The reaction proceeds readily at room temperature, yielding vinyl iodoacetate in high yields (e.g., 85%). mdpi.com This process is a straightforward method for replacing the chlorine atom with iodine, which can be a useful modification for subsequent reactions. researchgate.netresearchgate.net
Table 1: Synthesis of Vinyl Iodoacetate
| Reactant 1 | Reactant 2 | Solvent | Temperature | Yield | Reference |
|---|
This compound reacts with a variety of other nucleophiles, including amines. researchgate.net The reaction with primary amines often leads to attack at the carbonyl group, resulting in the formation of amides and acetaldehyde (B116499). researchgate.net However, with secondary amines like diethylamine (B46881), a mixture of products can be obtained, including vinyl diethylaminoacetate and N,N-diethyl diethylaminoacetamide. acs.org Tertiary amines and phosphines can also react with this compound to form quaternary ammonium (B1175870) and phosphonium (B103445) salts, respectively. acs.org The outcome of the reaction is influenced by the nature of the nucleophile and the reaction conditions. acs.orgzenodo.org For instance, while diethylamine reacts with this compound, N-methylaniline does not under similar conditions. acs.org
Table 2: Reactivity of this compound with Various Nucleophiles
| Nucleophile | Product Type | Reference |
|---|---|---|
| Iodide | α-substituted acetate | researchgate.net |
| Bromide | α-substituted acetate | researchgate.net |
| Thiocyanate | α-substituted acetate | researchgate.net |
| Diethylamine | α-substituted acetate & amide | acs.org |
| Tertiary Phosphines | Phosphonium salt | acs.org |
| Primary Amines | Amide | researchgate.net |
| Alkoxides | Acid salt & exchange ester | acs.org |
Reaction with Iodide Salts for Vinyl Iodoacetate Synthesis
Esterification and Transesterification Reactions
The ester functionality of this compound can also undergo chemical transformations. Transesterification, the exchange of the vinyl group with another alcohol, is a key reaction. wikipedia.org This process is often catalyzed and can be driven to completion by removing the volatile acetaldehyde byproduct that forms from the tautomerization of the liberated vinyl alcohol. researchgate.net Lipases are also effective catalysts for the transesterification of vinyl esters, including this compound. oup.com For example, Pseudomonas cepacia lipase (B570770) can catalyze the transesterification of 5-phenyl-1-penten-3-ol with this compound. oup.com The choice of the vinyl ester as the acyl donor can significantly impact the reaction rate and enantioselectivity. oup.com In some enzymatic reactions, this compound has been shown to lead to a high acceleration rate. oup.com
Halogen Exchange Reactions
The chlorine atom on the chloroacetate moiety of this compound is susceptible to nucleophilic substitution by other halides, a class of transformations known as halogen exchange (Halex) reactions. These reactions, particularly the Finkelstein reaction, provide a direct route to other vinyl haloacetates, which are valuable monomers and synthetic intermediates.
The most common halogen exchange involves the conversion of this compound to vinyl iodoacetate. This is typically achieved by treating this compound with an alkali metal iodide, such as sodium iodide (NaI), in a polar aprotic solvent like acetone. acs.org The reaction's success is driven by the precipitation of the poorly soluble sodium chloride (NaCl) in acetone, which, according to Le Chatelier's principle, shifts the equilibrium towards the formation of the iodo-substituted product. rsc.org A study reported the synthesis of vinyl iodoacetate with a high yield of 85% by reacting this compound with NaI in acetone at room temperature. acs.org Similar transformations can be performed using potassium iodide (KI). numberanalytics.com
While less commonly documented specifically for a this compound substrate, the exchange for fluorine and bromine follows established principles. The conversion to vinyl fluoroacetate (B1212596) would typically employ a Swarts reaction, using a metal fluoride (B91410) like potassium fluoride (KF), often in a polar solvent such as dimethylformamide or dimethyl sulfoxide. rsc.org The synthesis of vinyl bromoacetate (B1195939) can be achieved using alkali metal bromides under conditions analogous to the Finkelstein reaction. These halogen-containing monomers, including vinyl bromoacetate, are recognized as important reactive monomers for creating functional polymers. nih.gov
The following table summarizes the typical conditions for these halogen exchange reactions.
| Target Product | Typical Reagent | Solvent | Reaction Type | Reported Yield |
|---|---|---|---|---|
| Vinyl iodoacetate | Sodium Iodide (NaI) | Acetone | Finkelstein Reaction | 85% acs.org |
| Vinyl bromoacetate | Sodium Bromide (NaBr) or Potassium Bromide (KBr) | Acetone | Finkelstein-type Reaction | N/A |
| Vinyl fluoroacetate | Potassium Fluoride (KF) | Dimethylformamide (DMF) | Swarts-type Reaction | N/A |
Reaction Mechanisms of this compound Transformations
Vinylation reactions involve the transfer of a vinyl group from a source, such as a vinyl ester or vinyl halide, to a substrate. When this compound or similar vinyl esters participate in such transformations, they typically do so through a palladium-catalyzed cross-coupling process, such as the Heck reaction (also known as the Mizoroki-Heck reaction). numberanalytics.comwikipedia.org Although detailed mechanistic studies focusing specifically on this compound as the vinylating agent are not extensively published, the mechanism can be understood from the well-established catalytic cycle of the Heck reaction involving other vinyl esters like vinyl acetate. wikipedia.orgbyjus.com
The generally accepted mechanism for a palladium-catalyzed vinylation proceeds through the following key steps:
Oxidative Addition : The catalytic cycle begins with the oxidative addition of an organic halide or triflate (R-X) to a palladium(0) complex (e.g., Pd(PPh₃)₄), forming a palladium(II) intermediate. numberanalytics.comuwindsor.ca
Coordination (Olefin Association) : The vinyl ester (e.g., this compound) then coordinates to the palladium(II) center to form a π-complex. numberanalytics.com
Migratory Insertion (Carbopalladation) : The coordinated vinyl ester inserts into the Pd-R bond. This insertion typically occurs in a syn-periplanar fashion, where the R group and the palladium atom add across the double bond from the same face. wikipedia.orgbyjus.com
β-Hydride Elimination : For a new C-C bond to form and the catalyst to be regenerated, a β-hydride elimination must occur. The palladium and a hydrogen atom on the adjacent carbon are eliminated, forming a new double bond and a palladium-hydride species. byjus.comuwindsor.ca This step is crucial for regenerating the catalyst.
Reductive Elimination/Base Regeneration : The resulting palladium-hydride complex reacts with a base (e.g., triethylamine) to regenerate the active Pd(0) catalyst, completing the cycle. numberanalytics.com
In some variations, such as transvinylation, where a vinyl group is exchanged between an ester and a carboxylic acid, the mechanism involves an oxypalladation–deoxypalladation sequence. mdpi.comgoogle.com In this pathway, the vinyl ester coordinates to a Pd(II) catalyst, which activates the double bond for nucleophilic attack by a carboxylate, with the oxypalladation step being rate-determining. mdpi.com
The replacement of the chlorine atom in the chloroacetate portion of this compound proceeds via a nucleophilic substitution mechanism. Given that the chlorine is attached to a primary carbon and is alpha to a carbonyl group, the reaction overwhelmingly follows the bimolecular nucleophilic substitution (SN2) pathway . jove.comyoutube.com The SN1 mechanism is highly unfavorable because it would require the formation of a primary carbocation, which is destabilized by the adjacent electron-withdrawing carbonyl group. jove.com
The SN2 mechanism is characterized by several key features:
Concerted Process : It is a single-step, concerted reaction where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride) departs.
Backside Attack : The nucleophile attacks the carbon atom from the side opposite to the leaving group (180° away from the C-Cl bond).
Transition State : The reaction proceeds through a single, high-energy transition state in which the central carbon atom is pentacoordinate, with partial bonds to both the incoming nucleophile and the outgoing leaving group.
The rate of the SN2 reaction on α-halocarbonyl compounds like this compound is significantly accelerated compared to a simple alkyl chloride (e.g., propyl chloride). youtube.com This rate enhancement is attributed to two primary electronic factors:
Inductive Effect : The electron-withdrawing carbonyl group polarizes the adjacent C-Cl bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
Transition State Stabilization : During the SN2 reaction, the p-orbitals of the carbonyl group can overlap with the developing p-orbital on the α-carbon in the trigonal bipyramidal transition state. This orbital overlap allows for delocalization and stabilization of the negative charge in the transition state, thereby lowering the activation energy of the reaction. youtube.com
The Finkelstein reaction, used to convert this compound to vinyl iodoacetate, is a classic example of an SN2 reaction. rsc.org The reaction is bimolecular, and its rate depends on the concentration of both the this compound and the nucleophile (e.g., iodide ion). oxfordsciencetrove.com
Polymerization Science of Vinyl Chloroacetate
Homopolymerization of Vinyl Chloroacetate (B1199739)
The homopolymerization of vinyl chloroacetate can be achieved through both conventional free radical pathways and more advanced controlled radical techniques. These methods allow for the synthesis of poly(this compound) with varying degrees of control over the polymer architecture.
Free Radical Polymerizationpslc.wsfujifilm.com
Conventional free radical polymerization is a chain reaction process widely used for polymerizing vinyl monomers. pslc.ws The process is characterized by three main steps: initiation, propagation, and termination. fujifilm.com In the case of this compound, an initiator generates free radicals that attack the carbon-carbon double bond of the VClAc monomer, initiating the polymerization process. pslc.ws The resulting monomeric radical then rapidly adds to subsequent monomer molecules in the propagation step. The growth of polymer chains is ultimately halted by termination reactions, which can occur through mechanisms like radical combination or disproportionation. fujifilm.com
The selection of the initiator system and reaction conditions is critical for controlling the free radical polymerization of this compound. Azo compounds and organic peroxides are common classes of thermal initiators used in these polymerizations. fujifilm.com For instance, 2,2'-azobisisobutyronitrile (AIBN) has been successfully used as an initiator for the polymerization of VClAc. tue.nl
Organometallic complexes have also been explored. In one study, vinyl acetate (B1210297) and this compound were copolymerized using a system consisting of a bis(trifluoro-2,4-pentanedionato)cobalt(II) complex in conjunction with the low-temperature initiator 2,2′-azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70). capes.gov.br This highlights the use of specialized initiator systems to achieve polymerization under specific temperature conditions.
Below is a table summarizing typical reaction conditions for the polymerization involving this compound.
| Initiator(s) | Monomer(s) | Solvent | Temperature (°C) | Polymerization Type | Reference |
| 2,2'-azobisisobutyronitrile (AIBN) | This compound (VClAc) | Dioxane | 60 | RAFT | tue.nl |
| Bis(trifluoro-2,4-pentanedionato)cobalt(II), 2,2′-azobis(4-methoxy-2,4-dimethylvaleronitrile) | Vinyl Acetate, this compound | Not specified | 30 | Cobalt-Mediated Radical Copolymerization | capes.gov.br |
Detailed kinetic studies specifically focused on the homopolymerization of this compound are not extensively documented in the literature. However, insights can be drawn from studies of its copolymerization and from the well-documented kinetics of its structural analog, vinyl acetate. The kinetics of vinyl acetate emulsion polymerization, for example, show that the rate of polymerization is approximately proportional to the square root of the initiator concentration and the 0.25 power of the number of polymer particles. dtu.dk
A key kinetic parameter, the monomer reactivity ratio, provides information on the relative reactivity of a monomer toward a propagating radical chain. In the free radical copolymerization of this compound (VClAc) with 2-methylene-1,3-dioxepane (B1205776) (MDO), the reactivity ratio for VClAc was determined to be rVClAc = 1.41 ± 0.11. rsc.org This value, being greater than 1, indicates that the propagating radical ending in a VClAc unit preferentially adds another VClAc monomer rather than an MDO monomer.
Chain transfer is a significant process in the radical polymerization of vinyl esters, including vinyl acetate, and it strongly influences the final polymer architecture. researchgate.net These reactions involve the transfer of an atom (typically hydrogen) from a molecule (such as a monomer, polymer, or solvent) to the propagating radical, terminating the growing chain and creating a new radical that can initiate a new chain. This process often leads to the formation of branches in the polymer structure and can limit the achievable molecular weight.
For vinyl acetate polymerization, extensive research has been conducted to determine chain transfer constants for various substances. researchgate.net While specific chain transfer constants for this compound are less reported, it is expected to exhibit similar susceptibility to chain transfer reactions due to the reactivity of the proton alpha to the carbonyl group. The presence of the electron-withdrawing chlorine atom in VClAc may influence the reactivity of the propagating radical and the lability of protons, potentially affecting the frequency and nature of chain transfer events compared to vinyl acetate.
Kinetics and Polymerization Rate Studies
Controlled/Living Radical Polymerization (CLRP) of Vinyl Chloroacetatenih.gov
To overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight and broad molecular weight distributions, controlled/living radical polymerization (CLRP) methods have been developed. nih.gov These techniques, also known as reversible-deactivation radical polymerizations (RDRP), establish a dynamic equilibrium between a low concentration of active propagating radicals and a high concentration of dormant species. This equilibrium minimizes irreversible termination reactions, allowing for the synthesis of polymers with predetermined molecular weights, narrow polydispersities, and complex architectures. nih.gov
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile CLRP technique applicable to a wide range of monomers, including vinyl esters like this compound. researchgate.netresearchgate.net The control in RAFT polymerization is achieved by adding a specific chain transfer agent, typically a dithioester, trithiocarbonate, dithiocarbamate (B8719985), or xanthate, to the polymerization mixture. researchgate.net
The RAFT polymerization of VClAc has been successfully employed to create well-defined polymers. researchgate.netmdpi.com It has been noted that the increased electronegativity of the chloroacetate substituent compared to the acetate group in vinyl acetate has a negligible effect on the degree of control over the polymerization. researchgate.netmdpi.com This method is particularly valuable for synthesizing block copolymers and more complex architectures. For example, poly(vinyl acetate)-b-poly(this compound) (PVAc-b-PVClAc) diblock copolymers have been synthesized via sequential RAFT polymerization. google.com Furthermore, RAFT has been utilized to prepare molecular bottlebrushes with poly(this compound) side chains, which serve as precursors for poly(vinyl alcohol) bottlebrushes after selective hydrolysis. tue.nl
A typical RAFT polymerization of VClAc was conducted at 60 °C in dioxane, using AIBN as the thermal initiator and a xanthate-based chain transfer agent. The reaction progress was monitored, and polymerization was stopped at a specific conversion to ensure the desired molecular weight and a narrow molecular weight distribution. tue.nl
| RAFT Agent Type | Monomer(s) | Initiator | Application | Reference |
| Xanthate | This compound (VClAc) | AIBN | Synthesis of PVClAc side chains for molecular bottlebrushes | tue.nl |
| Not specified | Vinyl Acetate, this compound | Not specified | Synthesis of PVAc-b-PVClAc diblock copolymers | google.com |
| Xanthate | This compound (VClAc) | Not specified | Preparation of block copolymers for selective hydrolysis | researchgate.netresearchgate.net |
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Impact of Reaction Conditions on Polymer Dispersity
Reaction conditions play a significant role in determining the dispersity (Đ), or the breadth of the molecular weight distribution, of polymers synthesized via RAFT. For the RAFT polymerization of this compound, temperature is a key parameter. For instance, in the synthesis of poly(vinyl acetate-b-vinyl chloroacetate) block copolymers, polymerizations conducted at 60°C in 1,2-dichloroethane (B1671644) resulted in high dispersity materials. google.com Increasing the temperature to 70°C, however, yielded well-defined block copolymers with dispersity indices (Đ = Mw/Mn) ranging from 1.31 to 1.68, particularly at monomer conversions below 30%. google.com
Table 2: Effect of Temperature on Dispersity in PVAc-b-PVClAc Synthesis
| Polymerization Temperature (°C) | Dispersity (Đ = Mw/Mn) | Outcome |
|---|---|---|
| 60 | High | Poorly-defined polymer |
| 70 | 1.31 - 1.68 | Well-defined polymer |
This table is based on data from the synthesis of poly(vinyl acetate-b-vinyl chloroacetate) block copolymers. google.com
Iodine-Transfer Polymerization (ITP)
Iodine-transfer polymerization (ITP) is a controlled radical polymerization technique that has been successfully applied to various monomers, including vinyl acetate. mdpi.commpg.de This method relies on a degenerative chain transfer process where an alkyl iodide acts as a chain transfer agent. mpg.de While specific studies focusing solely on the ITP of this compound are not extensively detailed, the principles can be inferred from work on related monomers. For instance, poly(vinyl acetate-co-vinyl iodoacetate) has been used as a macromolecular chain transfer agent, where the iodoacetate moieties are generated from the corresponding chloroacetate. researchgate.net However, a drawback of ITP for poly(vinyl acetate) is the potential decomposition of the iodide chain end. mdpi.com
Organometallic Mediated Radical Polymerization (OMRP)
Organometallic mediated radical polymerization (OMRP) has emerged as a powerful technique for the controlled polymerization of less activated monomers. mdpi.comislandscholar.camdpi.com This method utilizes organometallic complexes to reversibly deactivate propagating radicals. islandscholar.ca While OMRP based on methyl telluride compounds has been shown to be efficient for synthesizing low molecular weight poly(vinyl acetate), it is limited by the accumulation of low-activity adducts. mdpi.com The applicability of OMRP to this compound has been explored, with some studies investigating vanadium-based systems. islandscholar.ca However, halogenated monomers like this compound can form overly stable bonds with the metal center due to their electron-withdrawing nature, potentially hindering the polymerization process. islandscholar.ca
Cobalt-Mediated Radical Polymerization (CoMRP)
Cobalt-mediated radical polymerization (CoMRP) is a subset of OMRP that has shown particular success in controlling the polymerization of vinyl esters. mdpi.comuliege.be This technique can produce high molar mass poly(vinyl acetate) with low dispersities. mdpi.com The mechanism involves the reversible formation of a C-Co bond at the end of the polymer chain, with cobalt(II) acetylacetonate (B107027) (Co(acac)2) being a commonly used mediator. uliege.beresearchgate.net CoMRP has been successfully applied to the copolymerization of this compound with N-vinylpyrrolidone. uliege.be The use of cobalt complexes allows for the synthesis of well-defined copolymers under controlled conditions. researchgate.netacs.org
Copolymerization of this compound
Copolymerization with Vinyl Acetate and Other Vinyl Esters
This compound is readily copolymerized with other vinyl esters, most notably vinyl acetate. mdpi.comgoogle.com This copolymerization is of particular interest because the resulting poly(this compound-co-vinyl acetate) can undergo selective hydrolysis. The chloroacetate ester groups are more susceptible to hydrolysis than the acetate groups, allowing for the creation of well-defined poly(vinyl alcohol)-poly(vinyl acetate) block copolymers. mdpi.comresearchgate.net
The RAFT polymerization technique has been employed to synthesize statistical copolymers of this compound and vinyl acetate. For example, using O-ethyl S-(1-methoxycarbonyl) ethyl xanthate as the RAFT agent, copolymers with a VClAc content of up to 26% have been prepared. mdpi.com The copolymerization of vinyl chloride, vinyl acetate, and long-chain vinyl esters has also been reported. google.com Furthermore, cobalt-mediated radical polymerization has been utilized to create well-defined statistical copolymers of vinyl chloride and vinyl acetate, where the presence of vinyl acetate helps to moderate the polymerization of vinyl chloride. rsc.org
Block Copolymer Synthesis (e.g., Poly(vinyl acetate)-block-poly(this compound))
Copolymerization with N-Vinylpyrrolidone
The copolymerization of this compound with N-vinylpyrrolidone (NVP) produces copolymers with a combination of properties from both monomers. A known method involves refluxing a mixture of NVP and VClAc in ethanol (B145695) with azobisisobutyronitrile (AIBN) as the initiator. prepchem.com The resulting crude polymer solution is then purified to obtain a copolymer containing a specific percentage of this compound units, which can be determined through methods like chlorine determination. prepchem.com
RAFT polymerization has also been employed for the statistical copolymerization of NVP and VClAc, although it can result in copolymers with a relatively broad molecular weight distribution. mdpi.com The synthesis of block copolymers of NVP and VClAc has also been explored, with the potential for creating amphiphilic structures after selective hydrolysis of the VClAc units. acs.org
Radical Ring-Opening Copolymerization with Cyclic Ketene (B1206846) Acetals (e.g., 2-Methylene-1,3-dioxepane)
A novel approach to creating degradable vinyl polymers involves the radical ring-opening copolymerization (rROP) of this compound with cyclic ketene acetals, such as 2-methylene-1,3-dioxepane (MDO). nih.govacs.orgnih.gov This method introduces ester linkages directly into the polymer backbone, rendering the resulting polymer degradable. nih.govacs.orgnih.govresearchgate.net
During this copolymerization, the MDO monomer undergoes a ring-opening reaction, which installs an ester unit in the main chain of the polymer. nih.gov The use of this compound as the comonomer is particularly advantageous because its chloroacetate side groups can be selectively hydrolyzed under mild conditions without affecting the ester linkages in the polymer backbone. nih.govnih.gov This strategy has been successfully used to synthesize degradable poly(vinyl alcohol). nih.govacs.orgnih.gov The properties and degradability of the final polymer can be controlled by adjusting the amount of MDO incorporated into the polymer chain. nih.govnih.gov
Polymer Post-Modification and Functionalization
Poly(this compound) is a highly versatile platform for polymer post-modification due to the reactivity of the chloroacetate group. This allows for the introduction of a wide range of functional groups and the synthesis of new polymers with tailored properties.
Selective Hydrolysis of Poly(this compound)
One of the most important post-modification reactions of PVClAc is its selective hydrolysis. The chloroacetate ester group is significantly more labile than other ester groups, such as acetate. tue.nl This difference in reactivity allows for the selective removal of the chloroacetate groups under mild basic conditions, such as using potassium carbonate in methanol, while leaving other ester groups intact. google.comacs.orgfigshare.com
This selective hydrolysis is a cornerstone for creating complex polymer architectures. For example, in block copolymers like PVAc-b-PVClAc, only the PVClAc block is hydrolyzed, leading to the formation of amphiphilic PVAc-b-PVA block copolymers. google.comresearchgate.netmdpi.comresearchgate.net Similarly, for PVAc-b-P(VAc-ran-VClAc)-b-PVAc triblock copolymers, the central block containing VClAc units is selectively hydrolyzed to yield PVAc-b-PVOH-b-PVAc hydrogels. acs.orgfigshare.comfigshare.com
The selective hydrolysis of PVClAc and its copolymers is a powerful method for producing poly(vinyl alcohol) (PVA) with specific and well-defined characteristics. tue.nlwikipedia.org Unlike the traditional production of PVA from the hydrolysis of poly(vinyl acetate), which can be less controlled, the use of PVClAc as a precursor allows for the synthesis of PVA with controlled molecular architectures. tue.nl
For instance, the hydrolysis of PVClAc side chains in molecular bottlebrushes has been used to create PVA molecular bottlebrushes with a rod-like topology. tue.nl Furthermore, the radical ring-opening copolymerization of VClAc with cyclic ketene acetals, followed by selective hydrolysis, yields degradable PVA. nih.govacs.orgnih.gov This approach enables the synthesis of PVA with ester linkages in the main chain, which can be degraded by hydrolysis or enzymatic action. nih.gov The properties of the resulting degradable PVA can be fine-tuned by controlling the density of the ester linkages. nih.govnih.gov
Table 2: Compound Names
| Abbreviation | Full Compound Name |
|---|---|
| VClAc | This compound |
| PVClAc | Poly(this compound) |
| VAc | Vinyl acetate |
| PVAc | Poly(vinyl acetate) |
| PVA | Poly(vinyl alcohol) |
| NVP | N-Vinylpyrrolidone |
| MDO | 2-Methylene-1,3-dioxepane |
| AIBN | Azobisisobutyronitrile |
| RAFT | Reversible Addition-Fragmentation Chain Transfer |
| rROP | Radical Ring-Opening Copolymerization |
| CTA | Chain Transfer Agent |
| macro-CTA | Macro-Chain Transfer Agent |
| PVAc-b-PVClAc | Poly(vinyl acetate)-block-poly(this compound) |
| PVAc-b-PVA | Poly(vinyl acetate)-block-poly(vinyl alcohol) |
| PVAc-b-P(VAc-ran-VClAc)-b-PVAc | Poly(vinyl acetate)-b-poly(vinyl acetate-ran-vinyl chloroacetate)-b-poly(vinyl acetate) |
Quaternization of Copolymers for Antimicrobial Properties
The incorporation of this compound into copolymers provides a reactive handle for post-polymerization modification, a strategy extensively used to impart antimicrobial properties. The chloroacetate group is an effective precursor for introducing quaternary ammonium (B1175870) compounds (QACs), which are well-known for their potent biocidal activity.
A prominent research avenue involves the synthesis of poly[(vinyl chloride)-co-(this compound)] (PVC-co-PVCA) copolymers. researchgate.netcolab.ws These copolymers can be subsequently modified through a quaternization reaction. This chemical transformation is typically achieved by reacting the acyl chloride moieties of the this compound units with alkyl-dimethyl tertiary amines. researchgate.netcolab.ws The process results in the covalent attachment of quaternary ammonium cationic groups to the polymer backbone, transforming the inert copolymer into a functionalized polymer with antimicrobial potential. researchgate.net The length of the alkyl chains on the tertiary amines can be varied, allowing for the fine-tuning of the material's properties. researchgate.netcolab.ws
The resulting quaternized copolymers have demonstrated significant efficacy as non-migrating antibacterial additives, particularly when blended with a polyvinyl chloride (PVC) matrix. researchgate.netcolab.ws Research has shown that PVC blends containing as little as 5% by weight of the quaternized PVC-co-PVCA copolymer exhibit superior bacteriostasis ratios, often exceeding 99.6%, against both Gram-negative bacteria like Escherichia coli and Gram-positive bacteria such as Staphylococcus aureus. researchgate.netcolab.wsresearchgate.net A key advantage of this approach is that the antimicrobial agent is chemically bound to the copolymer, leading to a very low migration rate (less than 0.4%) and excellent antifouling capabilities. researchgate.netcolab.wsresearchgate.net This contrasts with traditional methods where antimicrobial agents are physically blended and can leach out over time.
The hydrophilicity and the length of the alkyl chains of the QACs are critical factors influencing the bactericidal activity. mdpi.com While not involving this compound directly, studies on other quaternized amphiphilic copolymers reveal important structure-activity relationships. For instance, research on quaternized poly(vinyl ester) copolymers showed that those with shorter alkyl side chains (methyl, ethyl) lacked significant hemolytic and antibacterial activity, whereas those with longer chains (propyl, butyl, pentyl, hexyl) were highly active against both bacteria and red blood cells. rsc.org This highlights the delicate balance required to achieve high antimicrobial efficacy without inducing cytotoxicity to mammalian cells.
Incorporation into Polymer Blends and Composites
Copolymers of this compound are strategically incorporated into polymer blends and composites to enhance specific properties of the final material, such as antimicrobial activity or mechanical performance. researchgate.netgoogle.com Blending is a common industrial practice to create materials with tailored characteristics that are often superior to those of the individual components. researchgate.net
A significant application is the creation of antimicrobial polymer blends. As detailed previously, quaternized poly[(vinyl chloride)-co-(this compound)] (QPVC-co-PVCA) is used as a macromolecular additive in a PVC matrix. researchgate.netresearchgate.net The investigation of these blends shows that the covalent bonding of the antimicrobial QAC groups to the copolymer additive prevents leaching, ensuring long-term efficacy and safety, which is crucial for applications in medical devices. researchgate.netresearchgate.net The resulting PVC blends demonstrate excellent antibacterial properties with the inclusion of just 5% of the functionalized copolymer. researchgate.netcolab.wsresearchgate.net
Beyond antimicrobial applications, this compound copolymers can be used to modify the mechanical properties of blends. For instance, vinyl ester copolymers, including those with this compound, can be used as a backbone for grafting with vinyl chloride. google.com The resulting graft polyblends can exhibit improved impact resistance compared to standard PVC. google.com
The graft copolymers synthesized via ATRP, such as PVC-g-PBA, can be viewed as molecular composites where the distinct polymer segments are covalently linked. cmu.edu The thermal analysis of these materials often reveals a single glass transition temperature that varies with the composition, indicating good compatibility or microphase mixing between the PVC backbone and the grafted side chains. cmu.edu This molecular-level blending through grafting can lead to materials with improved processability and a unique balance of properties derived from both the rigid PVC and the softer grafted polymer. cmu.eduresearchgate.net
Advanced Applications of Vinyl Chloroacetate and Its Polymers
Materials Science Applications
The polymers derived from vinyl chloroacetate (B1199739) are precursors to advanced materials, most notably specially structured poly(vinyl alcohol) (PVA), which has significant applications in biomedicine and as a performance surfactant.
Poly(vinyl chloroacetate) (PVClAc) and its copolymers are valuable precursors for producing poly(vinyl alcohol) (PVA) with precisely controlled and tailored structures. mdpi.comtue.nl The primary advantage of using the chloroacetate precursor is the ability to selectively hydrolyze the chloroacetate groups. acs.org The cleavage rate of chloroacetate esters is approximately 760 times faster than that of acetate (B1210297) esters, which allows for deprotection under very mild conditions. tue.nl This selective hydrolysis prevents the cleavage of other ester groups that may be present in the polymer backbone, enabling the creation of complex PVA structures that would be otherwise inaccessible. tue.nlacs.org
This method has been used to create PVA molecular bottlebrushes and block copolymers. tue.nlgoogle.com For instance, a PVAc-b-PVClAc-b-PVAc triblock copolymer can be selectively hydrolyzed to form a PVAc-b-PVA-b-PVAc triblock, a material with distinct hydrophobic and hydrophilic segments. google.com
The ability to create tailored PVA structures from this compound-containing polymers has led to significant advances in biomedical materials. acs.org While conventional PVA is biocompatible and has been explored for drug delivery and tissue engineering, it is not inherently biodegradable in vivo. nih.govopenaccessjournals.comwikipedia.orguni-halle.de
To address this, researchers have copolymerized this compound (VClAc) with monomers like 2-methylene-1,3-dioxepane (B1205776) (MDO), which introduces ester linkages into the polymer backbone. acs.orgnih.gov After polymerization, the selective removal of the chloroacetate groups yields a degradable form of PVA. acs.orgnih.gov This degradable PVA retains the high ice recrystallization inhibition (IRI) activity that makes the polymer an excellent cryoprotectant. acs.orgnih.gov High IRI activity is crucial for increasing the number of viable cells recovered after cryopreservation. nih.gov The development of a degradable PVA is a key step toward translating the polymer for in vivo biomedical applications, including enhancing the cryopreservation of stem cells and other cell-based therapies. acs.orgnih.gov
Below is a table summarizing research findings on the impact of copolymer composition on the desired cryopreservation property.
| Polymer Description | Monomer 1 | Monomer 2 | MDO Content (mol %) | Ice Recrystallization Inhibition (IRI) Activity | Reference |
| Degradable PVA Precursor | This compound (VClAc) | 2-methylene-1,3-dioxepane (MDO) | Finely Tuned | Retained | nih.gov, acs.org |
| Degradable PVA Precursor | This compound (VClAc) | 2-methylene-1,3-dioxepane (MDO) | 24% | Complete Loss | nih.gov, acs.org |
PVA is known for its utility as an emulsifying agent, stabilizer, and protective colloid due to its amphiphilic nature and ability to lower interfacial tension. wikipedia.orgmdpi.com The synthesis of block copolymers using this compound as a precursor allows for the creation of high-performance, PVA-based surfactants with well-defined structures. researchgate.netgoogle.com
By selectively hydrolyzing poly(this compound) blocks within a larger copolymer, amphiphilic diblock and triblock copolymers such as poly(vinyl acetate)-b-poly(vinyl alcohol) (PVAc-b-PVA) are formed. researchgate.net These molecules, containing distinct hydrophobic (PVAc) and hydrophilic (PVA) segments, can self-assemble in selective solvents. google.com For example, in aqueous solutions, these copolymers form micelles, a characteristic behavior of surfactants. google.com The properties of these surfactants, such as solubility and adhesion to hydrophobic surfaces, can be controlled by the degree of hydrolysis and the relative lengths of the polymer blocks, a process enabled by the unique reactivity of the this compound monomer. mdpi.com
PVA for Biomedical Applications (e.g., controlled drug release, cryopreservation)
Development of Polymeric Adhesives and Coatings
While poly(vinyl acetate) is a well-known component in adhesives for porous materials like wood and paper, the incorporation of this compound as a comonomer allows for the synthesis of polymers with specialized properties. researchgate.netmdpi.comscirp.org For instance, copolymers of vinyl chloride and this compound are utilized in creating functional additives for polymer matrices. researchgate.net
One notable development is a low-molecular-weight poly[(vinyl chloride)-co-(this compound)] (PVC-co-PVCA) synthesized via precipitation copolymerization. researchgate.net This copolymer serves as a precursor for antibacterial additives in a Polyvinyl Chloride (PVC) matrix, enhancing the functionality of the final material for applications such as medical devices. researchgate.net Furthermore, the inclusion of partially hydrolyzed poly(vinyl acetate) copolymers in coating formulations can improve the delivery of active agents, such as antimicrobials, to a polymer surface without compromising the material's physical properties. google.com
Surface Tailoring of Cellulose Nanocrystal Building Blocks
Cellulose nanocrystals (CNCs) are bio-based nanomaterials with high strength and a large surface area, making them attractive as additives in polymer composites. acs.orgresearchgate.net However, their inherent hydrophilicity can lead to poor dispersion in hydrophobic polymer matrices. The surface of CNCs is rich in hydroxyl groups, which provides an opportunity for chemical modification. researchgate.net
A versatile method for tailoring the surface properties of CNCs involves acylation with functional vinyl esters, such as this compound. researchgate.netsigmaaldrich.comnih.gov In this process, the vinyl ester reacts with the surface hydroxyl groups of the CNCs, anchoring the ester's functional group onto the nanoparticle surface. researchgate.netsigmaaldrich.com Specifically, chloroacetate moieties have been successfully attached to CNC surfaces. acs.org This modification can improve the thermal stability and dispersibility of the CNCs within a polymer matrix. acs.org For example, incorporating CNCs functionalized with chloroacetate into a polydimethylsiloxane (B3030410) (PDMS) formulation for space coatings resulted in significantly improved thermal stability and enhanced UV-stability after irradiation. acs.org The efficiency of this surface reaction is influenced by factors such as the solvent, temperature, and the diffusion of reagents within CNC aggregates. researchgate.net
Antibacterial Polymers for Medical Devices and Coatings
The rise of antibiotic resistance has spurred the development of materials with inherent antimicrobial properties, particularly for medical devices where microbial contamination is a critical concern. nih.gov Polymers derived from this compound have been successfully engineered for this purpose.
A novel antibacterial additive for PVC, a material widely used in medical devices, has been developed from a poly[(vinyl chloride)-co-(this compound)] copolymer. researchgate.netresearchgate.net The chloroacetate groups in the copolymer backbone serve as reactive sites. Through a quaternization reaction with alkyl-dimethyl tertiary amines, quaternary ammonium (B1175870) cationic moieties are introduced into the polymer structure. researchgate.net These cationic groups are effective antibacterial agents.
The resulting quaternarized copolymers, when blended with a PVC matrix, impart potent antibacterial properties. Research has shown that PVC blends containing as little as 5% by weight of the quaternarized copolymer exhibit a high bacteriostasis ratio against both Gram-positive and Gram-negative bacteria. researchgate.net A key advantage of this approach is that the antibacterial agent is part of a copolymer that is blended into the PVC matrix, resulting in a very low migration rate (<0.4%) and excellent antifouling capabilities. researchgate.net This minimizes the leaching of the antibacterial agent, enhancing safety and longevity.
Table 1: Antibacterial Efficacy of Quaternarized PVC-co-PVCA Copolymers
| Bacteria Tested | Copolymer Content in PVC Blend | Bacteriostasis Ratio |
|---|---|---|
| Escherichia coli (Gram-negative) | ≥ 5% by weight | > 99.6% |
This table summarizes the antibacterial performance of PVC blends containing a quaternarized poly[(vinyl chloride)-co-(this compound)] copolymer. researchgate.net
Enhancement of Polymer Solubility in Supercritical Carbon Dioxide
Supercritical carbon dioxide (scCO₂) is an environmentally benign solvent with applications in polymer processing and extraction. mdpi.com However, the solubility of many common polymers in scCO₂ is limited. mdpi.com Research has focused on modifying polymers to enhance their "CO₂-philicity." mdpi.com
For poly(vinyl ester)s, copolymerization of vinyl acetate with other vinyl esters is a key strategy to tune properties, including solubility in scCO₂. mdpi.comresearchgate.net Incorporating halogenated monomers, such as vinyl trifluoroacetate (B77799), into a poly(vinyl acetate) backbone has been shown to significantly enhance solubility. researchgate.netnih.gov This enhancement is attributed to a decrease in the strength of polymer-polymer interactions, which allows for more favorable interactions with scCO₂ molecules. researchgate.netnih.gov For example, a statistical copolymer of vinyl acetate and vinyl trifluoroacetate showed unprecedentedly low cloud-point pressures in scCO₂, indicating high solubility. researchgate.net
As a halogenated ester, this compound can be used in a similar fashion. mdpi.comresearchgate.net Its copolymerization with vinyl acetate allows for the synthesis of polymers with tailored properties, and the principles demonstrated with fluorinated esters suggest that the inclusion of this compound can similarly modify polymer-polymer interactions to improve solubility in scCO₂. mdpi.comresearchgate.net
Research in Polymer Degradation and Environmental Fate
The stability of the carbon-carbon backbone in vinyl polymers makes them generally resistant to degradation, contributing to environmental persistence. universite-paris-saclay.frnih.gov Research into the degradation of this compound-derived polymers is crucial for designing materials with controlled lifecycles.
Hydrolytic Degradation of this compound-Derived Polymers
The susceptibility of an ester group to hydrolysis is influenced by its chemical structure. Halogenated esters like this compound are known to be more susceptible to hydrolysis than non-halogenated analogues like vinyl acetate. mdpi.comresearchgate.net This property can be exploited to create polymers with built-in degradability. For instance, block copolymers containing both vinyl acetate and this compound segments can be selectively hydrolyzed at the more reactive chloroacetate sites. mdpi.comresearchgate.net
This enhanced reactivity has been quantified in studies on poly(vinyl ester sulfone)s. A series of these polymers were synthesized and found to degrade rapidly in the presence of a base. nih.govacs.org The sensitivity to base-triggered degradation was directly dependent on the identity of the ester group.
Among the tested polymers, poly(this compound sulfone) was the most sensitive to degradation, reacting more readily than poly(vinyl acetate sulfone), poly(vinyl benzoate (B1203000) sulfone), and poly(vinyl pivalate (B1233124) sulfone). nih.govacs.org This demonstrates that the chloroacetate group significantly activates the polymer for hydrolytic degradation under basic conditions.
Table 2: Relative Sensitivity to Base-Triggered Degradation for Poly(vinyl ester sulfone)s
| Polymer | Sensitivity to Base |
|---|---|
| Poly(this compound sulfone) | Most Sensitive |
| Poly(vinyl acetate sulfone) | ↓ |
| Poly(vinyl benzoate sulfone) | ↓ |
This table illustrates the order of degradation sensitivity for various poly(vinyl ester sulfone)s, highlighting the high reactivity of the this compound-derived polymer. nih.govacs.org
Biodegradation Studies of Poly(vinyl ester)s
The environmental fate of poly(vinyl ester)s is a significant area of study. researchgate.net The general mechanism for the biodegradation of this class of polymers, which includes poly(vinyl acetate), involves the enzymatic cleavage of the ester side chains. researchgate.net This initial step yields poly(vinyl alcohol), a polymer known to be biodegradable by certain microorganisms. researchgate.net
The biodegradability of the parent poly(vinyl ester) is influenced by its physical and chemical properties. The core of the degradation process relies on breaking the stable carbon-carbon single bond backbone, which is a significant challenge. researchgate.net However, the presence of 1,3-diol structures after hydrolysis of the ester groups presents a chemical motif that can be acted upon by natural redox systems, such as enzymes like PVA dehydrogenase found in certain bacteria. researchgate.net While vinyl polymers are generally robust, the pathways established for related poly(vinyl ester)s suggest that polymers derived from this compound would likely follow a similar two-step degradation process: initial hydrolysis of the chloroacetate side chains followed by the slower degradation of the resulting poly(vinyl alcohol) backbone. researchgate.net
Environmental Impact of this compound and its Derivatives
The environmental footprint of this compound and its associated polymers is a critical area of scientific research, encompassing their effects on ecosystems, their persistence, and their ultimate fate in the environment. The impact varies significantly between the monomer, its polymers, and related compounds.
Environmental Profile of this compound Monomer
This compound (VCA) is recognized as a substance with considerable environmental concern. Safety data sheets consistently classify it as very toxic to aquatic organisms, with the potential to cause long-term adverse effects in aquatic environments. fishersci.comthermofisher.comcymitquimica.com Its environmental behavior is dictated by its physical and chemical properties. Being immiscible with water and having low water solubility, its mobility in soil is considered low, with spillage being unlikely to penetrate the ground. fishersci.comthermofisher.com However, its volatility suggests it is likely to be mobile in the environment, with a tendency to evaporate quickly into the air if it enters soil or surface water. fishersci.comthermofisher.comdiscovermagazine.com
While persistence is generally considered unlikely based on available information, VCA undergoes slow hydrolysis over extended periods, yielding chloroacetic acid, a compound with its own ecological impact. fishersci.comthermofisher.comguidechem.com Historically, the synthesis of VCA using mercury-based catalysts posed significant environmental hazards, although modern processes have shifted to using less problematic platinum or palladium catalysts. guidechem.com There is currently no information available regarding its potential for bioaccumulation. fishersci.com
Interactive Table: Environmental Fate and Ecotoxicity of this compound
| Property | Finding | Source(s) |
| Aquatic Toxicity | Very toxic to aquatic life, may cause long-term adverse effects. | fishersci.comthermofisher.comcymitquimica.comcymitquimica.com |
| Persistence | Persistence is considered unlikely based on available information. | fishersci.comthermofisher.com |
| Degradation | Slowly hydrolyzes in water to form chloroacetic acid. | guidechem.com |
| Mobility | Low mobility in soil due to low water solubility; high mobility in air due to volatility. | fishersci.comthermofisher.comdiscovermagazine.com |
| Bioaccumulation | No information available. | fishersci.com |
Environmental Impact of Derivatives and Related Compounds
The derivatives of this compound, primarily its polymers and copolymers, present a different set of environmental considerations. Polyvinyl alcohol (PVA), which can be produced from the hydrolysis of vinyl ester polymers including those with chloroacetate groups, is a key example. wikipedia.org
Polyvinyl Alcohol (PVA): PVA is often marketed as a biodegradable and water-soluble polymer. branchbasics.comfominsoap.com However, its biodegradability is a subject of scientific debate. Complete biodegradation requires specific microorganisms and enzymes that are not consistently present in standard wastewater treatment facilities. branchbasics.com This raises concerns that PVA may not fully break down, potentially contributing to microplastic pollution. branchbasics.com While generally considered to have low toxicity and to be biocompatible, PVA has the potential to create foam in waterways and can adsorb other hazardous contaminants like heavy metals and antibiotics, concentrating them in food chains. wikipedia.orgbranchbasics.comfominsoap.com
Vinyl Chloride (VC): As a related chlorinated vinyl monomer, vinyl chloride's environmental impact is well-documented. It is a known human carcinogen with a very low maximum contaminant level of 2 µg/L in drinking water. asm.orgoecd.orgnih.gov Environmental releases of VC are almost exclusively to the air, where it is broken down by sunlight within a few days. discovermagazine.comoecd.org Despite its rapid evaporation from water, accidental releases can have acute, severe impacts; a train derailment in Ohio led to the death of thousands of fish in local waterways. discovermagazine.com On the other hand, vinyl chloride is considered readily biodegradable under aerobic conditions by various microorganisms, which can utilize it as a sole carbon and energy source. asm.orgnih.gov
Polyvinyl Chloride (PVC): The polymerization of vinyl chloride results in PVC, a widely used plastic that raises environmental concerns due to its high chlorine content and the additives it contains. researchgate.net Its disposal in landfills or through incineration can be harmful. researchgate.net Research has identified several microbial strains, including species of Pseudomonas and Bacillus, that are capable of biodegrading PVC, often by forming biofilms on the plastic's surface and utilizing enzymes like dehalogenases. researchgate.net
Interactive Table: Summary of Environmental Impact for VCA Derivatives
| Compound/Derivative | Key Environmental Impacts | Research Findings | Source(s) |
| Polyvinyl Alcohol (PVA) | Disputed biodegradability; potential for microplastic pollution; can adsorb contaminants. | Biodegradation requires specific microbial conditions not always present in wastewater treatment. Generally low toxicity to aquatic life. | wikipedia.orgbranchbasics.comfominsoap.com |
| Vinyl Chloride (VC) | High aquatic toxicity; known human carcinogen; readily biodegradable under aerobic conditions. | Major spills can cause significant fish kills. Can be mineralized by specific bacteria. | discovermagazine.comasm.orgnih.gov |
| Polyvinyl Chloride (PVC) | Persistence in the environment; harmful additives; potential for bioremediation. | Certain bacteria and fungi can form biofilms on PVC and initiate degradation. | researchgate.net |
| Chloroacetic Acid | Ecological impact as a hydrolysis product. | A metabolite in the biodegradation of other chlorinated pollutants. | guidechem.comresearchgate.net |
Analytical Techniques in Vinyl Chloroacetate Research
Spectroscopic Characterization
Spectroscopic methods are indispensable for elucidating the chemical structure of vinyl chloroacetate (B1199739) and its polymeric derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of vinyl chloroacetate and its polymers. specificpolymers.com Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used. guidechem.comchemicalbook.comchemicalbook.com While ¹⁹F NMR is not directly applicable to this compound itself, it can be a valuable technique for analyzing copolymers where a fluorine-containing monomer is present.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the vinyl and chloroacetyl protons are observed. chemicalbook.com For poly(this compound), the ¹H NMR spectrum shows broad signals for the polymer backbone protons (CH and CH₂) and the chloromethyl protons (ClCH₂). tue.nl For instance, in one study, the ¹H NMR spectrum of poly(this compound) in CDCl₃ showed broad peaks around 4.96 ppm (CH₂CH O), 4.10 ppm (ClCH ₂(C=O)), and 1.93 ppm (CH ₂CHO). tue.nl
The ¹³C NMR spectrum provides complementary information about the carbon skeleton. chemicalbook.com In poly(this compound-co-vinyl acetate), characteristic peaks for the different carbon environments can be identified. spectrabase.com The carbonyl carbon of the chloroacetate group is a key resonance. core.ac.uk
NMR spectroscopy is a fundamental technique for determining the microstructure and end-groups of polymers derived from this compound. sigmaaldrich.com By analyzing the integrals of specific proton signals, the number-average molecular weight (Mn) of low molecular weight polymers can be calculated. sigmaaldrich.comacs.orgnih.gov This method relies on the ability to distinguish and accurately integrate the signals from the polymer end-groups and the repeating monomer units. sigmaaldrich.com For example, the molecular weight of poly(this compound) has been determined by comparing the integrals of the end-group protons with those of the polymer backbone. acs.orgnih.gov This technique is particularly useful for polymers synthesized via controlled polymerization methods like RAFT, where the end-groups are well-defined. researchgate.net
NMR spectroscopy is also employed to quantify the incorporation of functional groups in copolymers containing this compound. acs.orgnih.govmdpi.com For instance, in copolymers of this compound and other monomers, the relative ratio of the comonomers can be determined by comparing the integration of their characteristic NMR signals. mdpi.comcmu.edu This is crucial for understanding how the copolymer composition influences its properties. For example, in the synthesis of graft copolymers, ¹H NMR can confirm the presence of both the backbone polymer and the grafted chains and allow for the quantitative determination of the incorporated monomer. cmu.edu Similarly, in the copolymerization of this compound with 2-methylene-1,3-dioxepane (B1205776) (MDO), ¹H NMR is used to determine the conversion of each monomer and the composition of the resulting copolymer. acs.orgnih.gov
Table 1: Representative ¹H NMR Chemical Shifts for Poly(this compound) and Related Polymers
| Functional Group | Chemical Shift (δ, ppm) | Polymer System | Reference |
|---|---|---|---|
| CH₂CH O | ~4.96 | Poly(this compound) | tue.nl |
| ClCH ₂(C=O) | ~4.10 | Poly(this compound) | tue.nl |
| CH ₂CHO | ~1.93 | Poly(this compound) | tue.nl |
| CH₂CH O | ~4.95 | PPXEM-g-PVClAc | tue.nl |
| ClCH ₂(C=O) | ~4.10 | PPXEM-g-PVClAc | tue.nl |
| CH ₂CHO | ~1.92 | PPXEM-g-PVClAc | tue.nl |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for the characterization of this compound and its polymers due to its ability to identify specific functional groups. redalyc.orgscielo.org.co The FTIR spectrum of this compound and its polymers is characterized by several key absorption bands. tue.nlchemicalbook.com
A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the chloroacetate ester group is typically observed in the region of 1735-1750 cm⁻¹. tue.nluc.edu The presence of the vinyl group in the monomer can be identified by the C=C stretching vibration, which appears around 1620–1680 cm⁻¹. libretexts.orgpressbooks.pub The C-O stretching vibrations of the ester group also give rise to strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. uc.edu The C-Cl stretching vibration is expected in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹. uc.edu
FTIR is particularly useful for monitoring chemical reactions involving this compound. For example, during the hydrolysis of poly(this compound) to poly(vinyl alcohol), the disappearance of the C=O stretching band of the chloroacetate ester at around 1735 cm⁻¹ and the appearance of a broad O-H stretching band from the hydroxyl groups around 3200-3600 cm⁻¹ can be clearly observed, confirming the quantitative hydrolysis. tue.nl It is also used to confirm the successful synthesis of copolymers, where characteristic bands of all constituent monomers can be identified in the final product's spectrum. researchgate.netresearchgate.net
Table 2: Characteristic FTIR Absorption Bands for this compound and its Polymers
| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |
|---|---|---|---|
| C=O Stretch | 1735 - 1750 | Chloroacetate Ester | tue.nllibretexts.org |
| C=C Stretch | 1620 - 1680 | Vinyl Group | libretexts.orgpressbooks.pub |
| C-O Stretch | 1000 - 1300 | Ester Group | uc.edu |
| C-Cl Stretch | 600 - 800 | Chloroalkane | uc.edu |
| O-H Stretch | 3200 - 3600 | Hydroxyl Group (in hydrolyzed polymers) | tue.nl |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
Elucidation of Polymer End Groups and Microstructure
Chromatographic Techniques
Chromatographic methods are essential for separating and analyzing the components of complex mixtures and for determining the molecular weight characteristics of polymers.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, Đ) of polymers derived from this compound. scispace.comlcms.czmarinalg.org This technique separates polymer molecules based on their hydrodynamic volume in solution. paint.org
In a typical GPC/SEC analysis of a poly(this compound) sample, the polymer is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passed through a column packed with porous gel. tue.nllcms.czresearchgate.netresearchgate.net Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to a greater extent and elute later. paint.org By calibrating the system with polymer standards of known molecular weight (e.g., polystyrene or polymethyl methacrylate), the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity (Đ = Mw/Mn) of the sample can be determined. cmu.edulcms.czresearchgate.net
GPC/SEC is crucial for monitoring the progress of polymerization reactions. tue.nl For example, it can be used to track the increase in molecular weight over time and to assess the degree of control in living/controlled polymerization techniques like RAFT polymerization, where a narrow molecular weight distribution is expected. researchgate.netresearchgate.net The technique is also invaluable for confirming the formation of block copolymers, where a shift in the chromatogram to higher molecular weight after the polymerization of the second block provides evidence of successful chain extension. researchgate.netresearchgate.net
Table 3: Typical GPC/SEC Data for Polymers of this compound
| Polymer | Mn (Da) | Đ (Mw/Mn) | Eluent | Reference |
|---|---|---|---|---|
| Poly(this compound) | 10,650 | 1.55 | THF | tue.nl |
| PPXEM-g-PVClAc | 471,800 | 1.07 | THF | tue.nl |
| PVAc-b-PVClAc | - | - | - | researchgate.netresearchgate.net |
Note: Mn and Đ values are highly dependent on the specific polymerization conditions.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Determination of Molecular Weight and Polydispersity
The molecular weight and its distribution (polydispersity) are fundamental properties of polymers like polythis compound, as they significantly influence mechanical and physical characteristics. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique used for these measurements.
In SEC/GPC, a polymer solution is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and thus elute faster, while smaller chains penetrate the pores to varying extents and elute later. This separation by hydrodynamic volume allows for the determination of the molecular weight distribution. Detectors such as refractive index (RI) and light scattering detectors are used to quantify the polymer concentration and determine absolute molecular weights. researchgate.net
The key parameters obtained are the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw/Mn. google.com A PDI value of 1.0 indicates a monodisperse polymer where all chains have the same length, while higher values signify a broader distribution of chain lengths. google.com For polythis compound and related block copolymers, PDI values are typically greater than 1.0. google.com
Research findings have reported various molecular weights and polydispersity indices for PVClAc synthesized under different conditions. For instance, in the synthesis of block copolymers, absolute molecular weights for polythis compound were calculated using a measured refractive index increment (dn/dc) of 0.0811 mL/g in tetrahydrofuran (THF). google.com
Table 1: Molecular Weight and Polydispersity Data for Polythis compound (PVClAc) and Related Polymers
| Polymer System | Mn ( g/mol ) | Polydispersity (Đ = Mw/Mn) | Analytical Conditions | Reference |
|---|---|---|---|---|
| Polythis compound (PVClAc) | 10,650 | 1.55 | GPC in THF, Polystyrene standards | tue.nl |
| Poly(2-hydroxyethyl methacrylate)-graft-Polythis compound (PPXEM-g-PVClAc) | 37,400 | 1.56 | GPC in THF, Polystyrene standards | tue.nl |
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for separating, identifying, and quantifying volatile and semi-volatile compounds in a mixture. gatech.edu In the context of this compound research, it is particularly valuable for analyzing reaction products, identifying impurities, and characterizing the thermal degradation products of polythis compound. si.eduscilit.com
The gas chromatograph separates components of a mixture based on their boiling points and affinity for the stationary phase of the GC column. agriculturejournals.cz As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. si.edu
Pyrolysis-GC-MS (Py-GC-MS) is a specific application of this technique that is highly effective for the analysis of non-volatile materials like polymers. si.edu In Py-GC-MS, the polymer sample is heated to a high temperature in an inert atmosphere, causing it to break down into smaller, volatile fragments (pyrolysates). gcms.cz These fragments are then introduced into the GC-MS system for separation and identification. The resulting pyrogram provides a characteristic fingerprint of the polymer, allowing for the identification of its monomeric units and additives. si.edugcms.cz For polythis compound, Py-GC-MS can be used to confirm the monomer identity and analyze the composition of copolymers or blends.
The GC-MS system is typically composed of a pyrolyzer, a gas chromatograph, and a mass spectrometer, with instrument parameters carefully controlled to ensure reproducible results. si.edu
Table 2: Typical GC-MS Instrumentation and Conditions for Polymer Analysis
| Component | Specification Example | Purpose | Reference |
|---|---|---|---|
| Pyrolyzer | CDS Pyroprobe 1000 | Thermal decomposition of the polymer sample. | si.edu |
| GC Column | HP-5MS (5% phenyl methylpolysiloxane) | Separation of volatile pyrolysis products. | si.edu |
| Carrier Gas | Helium | Mobile phase to carry analytes through the column. | agriculturejournals.cz |
| MS Detector | Agilent 5973N Mass Spectrometer | Identification of separated compounds by mass spectrum. | si.edu |
| Ionization Mode | Electron Ionization (EI) | Fragmentation of molecules for mass analysis. | jeol.com |
Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. polymerinnovationblog.com It provides valuable information about the thermal stability, decomposition kinetics, and composition of materials like polythis compound. ulb.ac.beiieta.org
A TGA instrument consists of a high-precision balance (microbalance) and a furnace. iieta.org The sample is heated according to a controlled temperature program, and its mass is continuously monitored. The resulting TGA curve plots the percentage of mass loss against temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify distinct degradation steps more clearly. polymerinnovationblog.com
The thermal degradation of polythis compound is expected to proceed in stages, analogous to structurally similar polymers like polyvinyl chloride (PVC) and polyvinyl acetate (B1210297) (PVAc). ulb.ac.bekpi.ua The initial step likely involves the elimination of chloroacetic acid from the polymer backbone, a process similar to the dehydrochlorination of PVC and the deacetylation of PVAc. ulb.ac.benih.gov This is followed by the degradation of the resulting polyene backbone at higher temperatures. ulb.ac.be Studies on related materials show that the degradation profile can be influenced by the presence of comonomers or additives. researchgate.netresearchgate.net
Table 3: Illustrative TGA Degradation Stages for Halogenated Polymers
| Degradation Stage | Temperature Range (°C) (Illustrative) | Process | Reference |
|---|---|---|---|
| Stage 1 | 280 - 370 | Initial degradation step, such as dehydrochlorination in PVC, leading to mass loss. iieta.org | iieta.org |
Note: The specific temperature ranges for PVClAc may vary.
X-ray Photoelectron Spectroscopy (XPS) for Surface Characterization
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1 to 10 nanometers of a material's surface. thermofisher.comwikipedia.org This makes it an invaluable tool for the surface characterization of PVClAc polymers, films, and coatings. taylorfrancis.com
The basic principle of XPS involves irradiating a solid surface with a beam of X-rays. thermofisher.com The X-rays have enough energy to eject core-level electrons from the atoms in the sample. The kinetic energy of these emitted photoelectrons is measured by an electron analyzer. wikipedia.org The binding energy of the ejected electron can then be calculated, which is characteristic of the element from which it originated and its chemical environment.
For polythis compound, XPS can be used to:
Confirm the presence and quantify the atomic ratio of key elements (Carbon, Oxygen, Chlorine) on the surface, verifying the polymer's identity. rsc.org
Analyze high-resolution spectra of individual elements (e.g., C 1s, O 1s, Cl 2p) to determine the chemical states. For example, the C 1s spectrum can be deconvoluted to identify carbons in different bonding environments (C-C/C-H, C-Cl, C-O, O-C=O). researchgate.net
Investigate surface modification, contamination, or degradation, as these processes alter the surface chemistry and are readily detected by XPS. cardiff.ac.ukvot.pl
Table 4: Expected Binding Energies for Elements in Polythis compound
| Element | Core Level | Chemical Group | Expected Binding Energy (eV) (Approximate) | Reference |
|---|---|---|---|---|
| Carbon | C 1s | C-C, C-H | ~285.0 | researchgate.net |
| Carbon | C 1s | C-Cl | ~287.1 | researchgate.net |
| Carbon | C 1s | C-O | ~286.5 | researchgate.net |
| Carbon | C 1s | O-C=O | ~289.0 | researchgate.net |
| Chlorine | Cl 2p | C-Cl | ~200-201 | researchgate.net |
| Oxygen | O 1s | C=O | ~532.0 | researchgate.net |
Note: Exact binding energies can vary slightly depending on the specific chemical environment and instrument calibration.
Dynamic Light Scattering (DLS) for Polymer Emulsion Studies
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and macromolecules in suspension or solution. horiba.com It is particularly well-suited for studying polymer emulsions, such as those produced during the emulsion polymerization of this compound. nih.gov
The DLS technique works by illuminating a sample with a laser beam and analyzing the time-dependent fluctuations in the intensity of the scattered light. horiba.com These fluctuations are caused by the random thermal motion of the particles, known as Brownian motion. Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, leading to slower fluctuations. horiba.com By analyzing the correlation of these intensity fluctuations over time, the diffusion coefficient of the particles can be determined. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter of the particles. horiba.com
In the context of this compound research, DLS is used to:
Monitor the particle size and size distribution during emulsion polymerization, providing insights into nucleation and particle growth mechanisms. semanticscholar.org
Characterize the final latex product, as particle size is a critical parameter for applications like coatings and adhesives. mdpi.com
Assess the stability of the polymer emulsion, as changes in particle size can indicate aggregation or flocculation. researchgate.netmdpi.com
The results from DLS are typically reported as an average particle diameter and a polydispersity index (PDI), which indicates the breadth of the size distribution. ehu.eus
Table 5: DLS Data for Vinyl Ester Polymer Emulsions
| Polymer System | Average Particle Diameter (nm) | Dispersity | Analytical Note | Reference |
|---|---|---|---|---|
| Poly(vinyl acetate) Emulsion | 58 | 1.2 | Emulsion stabilized by a dithiocarbamate (B8719985) RAFT agent. | mdpi.com |
| Poly(vinyl acetate) Emulsion | 140 - 220 | - | Particle size depended on the initiator type (water-soluble vs. oil-soluble). | mdpi.com |
Toxicological and Environmental Considerations Mechanistic and Remediation Focus Only
Mechanistic Investigations of Toxicity Pathways
The toxicity of vinyl chloroacetate (B1199739) is intrinsically linked to its metabolic transformation into reactive intermediates. These metabolites are capable of interacting with cellular macromolecules, leading to a cascade of events that can culminate in genotoxicity and carcinogenicity.
The biotransformation of vinyl chloroacetate is a critical initial step in its toxicological pathway. This process is primarily mediated by a well-characterized enzyme system and results in the formation of highly reactive molecules.
The initial metabolic activation of vinyl chloride, a structural analog and key metabolite of this compound, is predominantly carried out by the cytochrome P450 (CYP) enzyme system, specifically CYP2E1. iarc.frnih.gov This enzyme, which is inducible by substances like ethanol (B145695), oxidizes vinyl chloride. iarc.fr The oxidation of vinyl chloride is dependent on NADPH and microsomal enzymes, and its interaction with microsomes produces a Type 1 spectral shift, indicating direct binding to a cytochrome P-450 species. nih.gov Studies with rat liver microsomes have shown that the activation of vinyl chloride follows Michaelis-Menten kinetics. nih.gov This enzymatic process is a crucial determinant of the rate of formation of downstream reactive metabolites. The induction of CYP enzymes can potentially lead to toxicity by increasing the formation of these reactive metabolites. evotec.com
The enzymatic oxidation of vinyl chloride by CYP2E1 results in the formation of the highly reactive and unstable epoxide, chloroethylene oxide. iarc.friarc.frnih.gov This electrophilic intermediate has a short half-life and can spontaneously rearrange to form 2-chloroacetaldehyde. iarc.friarc.fr Both chloroethylene oxide and chloroacetaldehyde (B151913) are highly reactive electrophiles capable of binding to cellular macromolecules, including DNA, RNA, and proteins. iarc.frtaylorandfrancis.com Chloroethylene oxide is considered the most reactive metabolite with nucleotides. taylorandfrancis.com The formation of these reactive species is a key event in the initiation of the toxic effects associated with this compound exposure.
Table 1: Key Reactive Metabolites of this compound and their Precursors
| Precursor | Metabolizing Enzyme | Reactive Metabolite(s) |
|---|
The reactive metabolites of vinyl chloride can be detoxified through several pathways. One significant mechanism involves conjugation with glutathione (B108866) (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). nih.gov This conjugation process leads to the formation of S-(2-hydroxyethyl)cysteine and other mercapturic acid derivatives, which are ultimately excreted. The detoxification of chloroacetic acid, another potential metabolite, is also an important pathway. toxicdocs.orgtoxicdocs.org However, the detoxification pathways for the epoxides are not fully elucidated. ru.nl In certain anaerobic conditions, some bacteria, such as Dehalococcoides species, have demonstrated the ability to completely detoxify vinyl chloride to ethene through reductive dechlorination. nih.gov
The reactive metabolites of this compound, particularly chloroethylene oxide and chloroacetaldehyde, are genotoxic, meaning they can damage DNA. This damage often occurs through the formation of DNA adducts, which are segments of DNA bound to a cancer-causing chemical. researchgate.net These adducts can lead to mutations if not repaired by the cell's DNA repair machinery.
The primary DNA adducts formed are a group of exocyclic etheno adducts, including 1,N6-ethenoadenine (εA), 3,N4-ethenocytosine (εC), and N2,3-ethenoguanine (εG). iarc.frnih.gov Of these, N2,3-ethenoguanine is found in the greatest amounts in the tissues of exposed animals and is more persistent than other adducts. nih.govnih.gov The formation of these adducts is considered a key initiating event in the mutagenic and carcinogenic process. taylorandfrancis.comnih.gov These adducts can cause miscoding during DNA replication, leading to specific types of mutations, such as G→A and A→T transversions. nih.gov
Table 2: Major DNA Adducts Formed from this compound Metabolites
| Reactive Metabolite | DNA Adduct |
|---|---|
| Chloroethylene oxide | 1,N6-ethenoadenine (εA) |
| Chloroethylene oxide | 3,N4-ethenocytosine (εC) |
| Chloroethylene oxide | N2,3-ethenoguanine (εG) |
| Chloroacetaldehyde | 1,N6-ethenoadenine (εA) |
| Chloroacetaldehyde | 3,N4-ethenocytosine (εC) |
The genotoxic effects of this compound metabolites can lead to the development of cancer, most notably a rare form of liver cancer called hepatic angiosarcoma. iarc.frmit.edu This type of cancer originates from the endothelial cells that line the blood vessels of the liver. mit.educureasc.org
The mechanism of carcinogenesis is believed to be initiated by the formation of DNA adducts in liver cells. mit.edu The persistence of these adducts, particularly in target cells with lower DNA repair capacity, can lead to mutations in critical genes that control cell growth and division, such as the K-ras and p53 tumor suppressor genes. iarc.frmit.edu Mutations in the p53 gene, specifically A→T transversions, have been observed in vinyl chloride-induced liver angiosarcomas in both humans and rats. iarc.fr The accumulation of these genetic alterations can ultimately result in the malignant transformation of cells and the development of angiosarcoma. nih.govmit.edu The risk of developing angiosarcoma is significantly increased with exposure to vinyl chloride, and the latency period can be very long. ispub.com
Formation of Reactive Metabolites (e.g., chloroethylene oxide, chloroacetaldehyde)
Genotoxicity and DNA Adduct Formation
Environmental Degradation Mechanisms and Remediation Strategies
The environmental persistence and transformation of this compound are governed by a combination of chemical and biological processes. Understanding these degradation pathways is crucial for developing effective remediation strategies for contaminated sites.
Chemical Degradation Processes (e.g., Hydrolysis, Oxidation)
This compound is susceptible to chemical breakdown in the environment, primarily through hydrolysis. The presence of both an ester group and a halogenated alkyl group makes it reactive under various conditions.
Hydrolysis: The ester linkage in this compound is prone to hydrolysis, a reaction with water that cleaves the molecule. This process is a significant pathway for its initial transformation in aqueous environments. The hydrolysis of this compound yields chloroacetic acid and vinyl alcohol. Vinyl alcohol is unstable and rapidly tautomerizes to the more stable acetaldehyde (B116499). chemrxiv.org This reaction can be catalyzed by both acids and bases. asme.org The rate of hydrolysis is influenced by pH, with faster degradation occurring under alkaline conditions. asme.org The halogenated ester this compound is noted to be more susceptible to hydrolysis than non-halogenated analogs like vinyl acetate (B1210297). nih.gov
The reaction can be summarized as: ClCH₂COOCH=CH₂ + H₂O → ClCH₂COOH + CH₂=CHOH → CH₃CHO
The chloroacetic acid produced is a stable intermediate that can undergo further degradation. chemrxiv.org The reactivity of this compound with water can be vigorous, potentially releasing toxic and corrosive gases.
Oxidation: While specific studies on the direct oxidation of this compound in the environment are limited, its structure suggests potential reactivity with strong oxidizing agents. The double bond in the vinyl group is a potential site for oxidation reactions. Ozonolysis, a reaction with ozone, is a known degradation pathway for vinyl compounds in aqueous solutions. nih.gov For instance, the reaction of ozone with vinyl acetate is rapid. nih.gov It is plausible that this compound would react similarly with ozone and other strong environmental oxidants like hydroxyl radicals.
The following table summarizes the key chemical degradation processes for this compound.
| Degradation Process | Description | Key Products | Influencing Factors |
| Hydrolysis | Cleavage of the ester bond by reaction with water. | Chloroacetic acid, Acetaldehyde | pH (faster at alkaline pH), Temperature |
| Oxidation | Reaction with oxidizing agents (e.g., ozone, hydroxyl radicals). | Potential for formation of various oxygenated and chlorinated byproducts. | Presence and concentration of oxidants. |
Biodegradation Mechanisms (e.g., microbial degradation)
While direct microbial degradation studies on this compound are not extensively documented, its biodegradation can be inferred from the metabolic pathways of its hydrolysis products and structurally related compounds, namely chloroacetic acid and vinyl chloride.
The initial step in the biodegradation of this compound in many environments is likely its chemical or enzymatic hydrolysis to chloroacetic acid and acetaldehyde. chemrxiv.org Many microorganisms are known to metabolize these intermediates.
Metabolism of Chloroacetic Acid: Chloroacetic acid can be utilized as a carbon source by various aerobic and anaerobic microorganisms. frontiersin.org A key enzymatic step is dehalogenation, where the chlorine atom is removed from the molecule. This is often catalyzed by haloacid dehalogenase enzymes. researchgate.net The resulting glycolate (B3277807) can then enter central metabolic pathways. researchgate.net
Metabolism of Vinyl Chloride: The biodegradation of vinyl chloride (VC), a structurally similar compound, has been extensively studied and provides insights into potential pathways for the vinyl moiety of this compound.
Aerobic Degradation: Many aerobic bacteria, including species of Mycobacterium, Pseudomonas, Nocardioides, and Ralstonia, can degrade VC. oup.com The initial step is often the oxidation of the double bond by a monooxygenase enzyme, forming chloroethylene oxide. nih.govnih.gov This epoxide is unstable and can be further transformed into chloroacetaldehyde, which can then be oxidized to chloroacetate. nih.gov However, some VC-degrading isolates, like Pseudomonas aeruginosa MF1, have been shown not to grow on chloroacetate, suggesting alternative pathways might exist where the epoxide is directly converted to other intermediates. nih.govnih.gov
Anaerobic Degradation: Under anaerobic conditions, VC can be reductively dechlorinated to ethene. nih.gov Another anaerobic pathway involves the oxidative conversion of VC to acetate, which can then be mineralized to methane (B114726) and carbon dioxide. nih.gov
The following table outlines potential microbial degradation pathways for this compound, based on the metabolism of its breakdown products and related compounds.
| Degradation Stage | Process | Key Enzymes (Inferred) | Resulting Products | Microbial Genera (Inferred) |
| Initial Transformation | Hydrolysis | Esterases | Chloroacetic acid, Acetaldehyde | Various microorganisms |
| Chloroacetate Degradation | Dehalogenation | Haloacid dehalogenase | Glycolate | Pseudomonas, Xanthobacter |
| Vinyl Moiety Degradation (aerobic, analogous to VC) | Oxidation | Monooxygenase | Chloroethylene oxide, Chloroacetaldehyde | Mycobacterium, Pseudomonas, Nocardioides |
| Vinyl Moiety Degradation (anaerobic, analogous to VC) | Reductive Dechlorination | Reductive dehalogenase | Ethene | Dehalococcoides |
| Vinyl Moiety Degradation (anaerobic, analogous to VC) | Oxidative Acetogenesis | Not fully elucidated | Acetate | Acetogenic bacteria |
Advanced Oxidation/Reduction Processes for Degradation
To address contamination by recalcitrant organic compounds like this compound, Advanced Oxidation Processes (AOPs) and Advanced Reduction Processes (ARPs) are employed. These technologies generate highly reactive species capable of rapidly degrading a wide range of pollutants.
Advanced Oxidation Processes (AOPs): AOPs rely on the in-situ generation of highly potent chemical oxidants, primarily the hydroxyl radical (•OH).
Fenton and Photo-Fenton Processes: The Fenton reaction involves the use of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to produce hydroxyl radicals. spertasystems.com This process is most effective under acidic conditions (pH 2-4). spertasystems.comjeaconf.org The photo-Fenton process enhances the reaction with UV light, which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the efficiency of radical production. Fenton oxidation has been shown to be effective in degrading related chlorinated compounds like 1,2-dichloroethane (B1671644). researchgate.net
Ozonation: Ozone (O₃) can directly react with the vinyl group of this compound. nih.gov The combination of ozone with UV light or hydrogen peroxide (peroxone process) generates hydroxyl radicals, leading to more efficient and non-selective oxidation of organic pollutants. europa.eu
Photocatalysis: Heterogeneous photocatalysis, often using semiconductor catalysts like titanium dioxide (TiO₂), can degrade organic pollutants. oup.com Upon UV irradiation, the catalyst generates electron-hole pairs, which lead to the formation of hydroxyl radicals and other reactive oxygen species that can mineralize organic compounds. There are mentions of the photocatalytic degradation of polymers containing this compound, suggesting the parent monomer is also susceptible to this process. nih.govamazonaws.com
Advanced Reduction Processes (ARPs): ARPs utilize highly reducing species, such as the hydrated electron (e⁻aq), to degrade halogenated compounds. These processes can be particularly effective for chlorinated solvents.
The following table provides an overview of AOPs and ARPs applicable to the degradation of this compound.
| Process | Description | Reactive Species | Advantages |
| Fenton/Photo-Fenton | H₂O₂ + Fe²⁺ (with or without UV light) | •OH | Uses inexpensive reagents, rapid reaction rates. |
| Ozonation/O₃-based AOPs | O₃ alone or combined with UV/H₂O₂ | O₃, •OH | High oxidation potential, no sludge formation. |
| Photocatalysis | Semiconductor (e.g., TiO₂) + UV light | •OH, O₂•⁻ | Potential for complete mineralization, catalyst can be reused. |
| Advanced Reduction Processes | e.g., UV/sulfite | e⁻aq | Effective for halogenated compounds, can produce less toxic byproducts. |
Environmental Monitoring and Fate Studies
The environmental fate of this compound is influenced by its physical and chemical properties. It is a flammable liquid with low water solubility and is likely to be mobile in the environment due to its volatility. europa.euaimspress.com Spillage is considered unlikely to significantly penetrate soil. europa.eu
Monitoring for this compound in environmental matrices like air, water, and soil would typically involve methods used for other volatile organic compounds (VOCs). Standard approaches include:
Sample Collection: For air, samples can be collected using sorbent tubes or canisters. Water samples are typically collected in vials with no headspace to prevent volatilization.
Analysis: The primary analytical technique is gas chromatography (GC) coupled with a suitable detector, such as a mass spectrometer (MS) for definitive identification and quantification, or an electron capture detector (ECD) for high sensitivity to halogenated compounds.
Market analysis reports for this compound indicate its use in various industries, which points to potential sources of environmental release that may require monitoring. prof-research.com
Structure-Activity Relationship Studies in Toxicology and Environmental Fate
Quantitative Structure-Activity Relationships (QSARs) and Structure-Activity Relationships (SARs) are valuable tools for predicting the toxicological properties and environmental fate of chemicals based on their molecular structure.
For this compound, its structure suggests several features that are relevant to its environmental behavior and toxicity:
The Vinyl Group: The presence of the carbon-carbon double bond makes the molecule susceptible to electrophilic addition and oxidation reactions. In toxicology, this group can be a structural alert for potential reactivity with biological macromolecules.
The Chloroacetate Group: The chloroacetyl moiety is an electrophilic center and can react with nucleophiles. The electron-withdrawing nature of the chlorine atom influences the reactivity of the ester group. This compound has been used in studies to probe the effect of electron-withdrawing groups on ligand properties in coordination chemistry. sigmaaldrich.com
Ester Linkage: The ester group is a site for hydrolysis, which is a key degradation pathway in the environment and can also occur metabolically.
QSAR models have been developed for various classes of chemicals that are structurally related to this compound:
Haloalkenes: QSARs have been established to predict the toxicity of haloalkenes. europa.eunih.gov These models often incorporate descriptors related to the molecule's electronic properties, such as the energy of the lowest unoccupied molecular orbital (LUMO), which relates to its reactivity as an electrophile. aimspress.com
Chlorinated Esters: The biodegradability of chlorinated esters has been correlated with their chemical structure. acs.orgoup.comoup.com Studies have shown that the rate of microbial transformation of esters of chlorinated carboxylic acids is influenced by the chemical structure. oup.comoup.com
The following table summarizes the key structural features of this compound and their implications for its environmental fate and toxicity, as informed by SAR and QSAR principles.
| Structural Feature | Implication for Environmental Fate & Toxicology | Relevant QSAR/SAR Concepts |
| Vinyl Group (C=C) | Site for oxidation (e.g., ozonolysis, reaction with •OH) and potential for polymerization. Structural alert for reactivity. | Reactivity of alkenes, electrophilic addition mechanisms. |
| Chloroacetate Moiety | Electrophilic center, susceptible to nucleophilic attack. Influences hydrolysis rate. | Electron-withdrawing effects, reactivity of alpha-halo esters. |
| Ester Linkage (-COO-) | Primary site for hydrolytic degradation (chemical and enzymatic). | Hydrolysis kinetics of esters, influence of adjacent functional groups. |
| Overall Structure | A combination of a reactive vinyl group and a leaving group (chloroacetate) suggests potential for acting as an alkylating agent. | QSARs for haloalkenes and chlorinated esters often include electronic and steric parameters. |
Future Directions in Vinyl Chloroacetate Research
Development of Novel Polymerization Techniques
The evolution of polymer chemistry has introduced sophisticated techniques that offer precise control over macromolecular architecture, and their application to vinyl chloroacetate (B1199739) is a key research area. Controlled/living radical polymerization (CRP) methods are particularly prominent, as they enable the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been successfully employed for vinyl esters, including vinyl chloroacetate. mdpi.com This technique allows for the creation of well-defined block copolymers. mdpi.comnih.gov For instance, the RAFT copolymerization of this compound with monomers like 2-methylene-1,3-dioxepane (B1205776) (MDO) yields functional degradable copolymers. nih.gov Another significant CRP method is Atom Transfer Radical Polymerization (ATRP), which has been used with poly[(vinyl chloride)-co-(this compound)] as a macroinitiator to graft other monomers, such as styrene (B11656) and acrylates, onto the polymer backbone. cmu.edu This creates graft copolymers with modified properties. cmu.edu
Beyond CRP, other methods are being explored. Precipitation copolymerization has been used to synthesize poly[(vinyl chloride)-co-(this compound)], which can then be modified for specific applications like non-migrating antibacterial additives. researchgate.net Free radical copolymerization is also used, for example, to create degradable and thermoresponsive copolymers by combining this compound with cyclic ketene (B1206846) acetals. rsc.org
| Polymerization Technique | Resulting Polymer Type | Key Research Findings | Reference |
|---|---|---|---|
| Reversible Addition-Fragmentation chain Transfer (RAFT) | Block Copolymers, Functional Degradable Copolymers | Enables synthesis of well-defined polymers and block copolymers by selective hydrolysis; used to create functional degradable polymers with MDO. | mdpi.comnih.gov |
| Atom Transfer Radical Polymerization (ATRP) | Graft Copolymers | Uses poly[(vinyl chloride)-co-(this compound)] as a macroinitiator to graft monomers like butyl acrylate, creating copolymers with a single glass transition temperature. | cmu.edu |
| Precipitation Copolymerization | Binary Copolymers | Synthesizes poly[(vinyl chloride)-co-(this compound)] for subsequent modification into functional materials, such as quaternary ammonium (B1175870) cationic copolymers. | researchgate.net |
| Free Radical Copolymerization | Degradable Copolymers | Copolymerization with cyclic ketene acetals (e.g., MDO) introduces ester groups into the polymer backbone, leading to degradable materials. | rsc.org |
Exploration of Advanced Functional Materials
The chloroacetate group on the vinyl monomer is a reactive handle for post-polymerization modification, making this compound an attractive building block for a wide array of advanced functional materials.
One major area of exploration is in degradable polymers . By copolymerizing this compound with cyclic ketene acetals like 2-methylene-1,3-dioxepane (MDO), researchers can introduce ester linkages into the polymer's carbon-carbon backbone, making it susceptible to degradation. nih.govrsc.org This approach is being used to develop materials for applications where environmental persistence is a concern. rsc.org Some of these degradable polymers also exhibit stimuli-responsive behavior, such as thermoresponsiveness, which is valuable for nanomedicine and drug delivery systems. rsc.orgresearchgate.net
Another significant application is the development of antibacterial materials . Copolymers of vinyl chloride and this compound can be chemically modified through quaternization to introduce cationic moieties with antibacterial properties. researchgate.net These copolymers, when blended with PVC, create materials with high bacteriostasis ratios against both Escherichia coli and Staphylococcus aureus and have very low migration rates, making them suitable for medical devices. researchgate.net
Furthermore, this compound serves as a precursor to other functional polymers. For example, poly(this compound) can be converted to polyvinyl azide (B81097) through a substitution reaction with sodium azide. guidechem.com Polyvinyl azide is an energetic polymer used in propellants and explosives. guidechem.com The selective hydrolysis of the chloroacetate ester also provides a route to complex poly(vinyl alcohol) (PVA) architectures, such as molecular bottlebrushes, which have applications as emulsifiers or in coatings. tue.nl
| Functional Material | Composition/Precursor | Key Function/Application | Reference |
|---|---|---|---|
| Degradable Copolymers | Poly(VClAc-co-MDO) | Creates polymers with backbone ester linkages, enabling degradation. Used for stimuli-responsive and anti-biofouling coatings. | rsc.orgresearchgate.net |
| Antibacterial Additives | Quaternarized Poly(vinyl chloride-co-vinyl chloroacetate) | Acts as a non-migrating additive in PVC matrix, providing excellent antibacterial activity. | researchgate.net |
| Energetic Polymers | Polyvinyl Azide (from Poly(this compound)) | Used in energetic materials such as explosives and propellants. | guidechem.com |
| Architecturally Complex PVA | PVA Bottlebrushes (from Poly(this compound) precursor) | Maintains properties like ice recrystallization inhibition; potential for use in coatings and as emulsifiers. | tue.nl |
| Functional Coatings | Copolymers for antifouling coatings | Used in antifouling coatings for fishing nets and wear-resistant coatings for glass. | guidechem.com |
Deeper Understanding of Structure-Property-Function Relationships
A fundamental goal of future research is to establish clear connections between the molecular structure of this compound-based polymers, their resulting physical and chemical properties, and their ultimate function. The electronegativity and reactivity of the chloroacetate group are central to these relationships.
Compared to the more common vinyl acetate (B1210297) (VAc), this compound (VClAc) is more susceptible to hydrolysis. mdpi.com This property is exploited in the synthesis of block copolymers where the VClAc blocks can be selectively hydrolyzed to yield poly(vinyl alcohol)-poly(vinyl acetate) block copolymers. mdpi.com Similarly, this compound was chosen over vinyl acetate for creating degradable copolymers with MDO because the chloroacetate group can be selectively removed to produce vinyl alcohol units without hydrolyzing the ester linkages in the polymer backbone. rsc.org
The architecture of the polymer also plays a critical role. Research on poly(vinyl alcohol) molecular bottlebrushes, prepared from a poly(this compound) precursor, has shown that the polymer's ice recrystallization inhibition (IRI) activity is maintained even when the PVA chains are densely grafted onto a rigid backbone. tue.nl This demonstrates flexibility in polymer design for creating materials with specific functions. tue.nl In copolymers of chlorinated polyvinyl chloride, the specific chlorinated structures formed (e.g., -CCl2- vs. -CHCl-) significantly impact thermal stability and rheological properties. researchgate.net Understanding these nuanced structural effects is crucial for designing high-performance materials. researchgate.netrsc.org
| Structural Feature | Resulting Property | Function/Application | Reference |
|---|---|---|---|
| Pendent Chloroacetate Group | Higher susceptibility to hydrolysis (vs. acetate); site for post-polymerization modification. | Selective deprotection to form PVA; attachment of functional groups (e.g., azides, quaternary amines). | mdpi.comresearchgate.netrsc.org |
| Copolymer Composition (e.g., with MDO) | Degradability, Thermoresponsiveness. | Environmentally benign materials, drug delivery systems. | rsc.org |
| Polymer Architecture (e.g., Bottlebrush) | Maintained Ice Recrystallization Inhibition (IRI) activity. | Advanced cryoprotectants, coatings. | tue.nl |
| Incorporation into PVC backbone | Provides reactive sites for grafting; influences thermal stability. | Creation of graft copolymers with tailored properties (e.g., lower Tg with poly(butyl acrylate) grafts). | cmu.eduresearchgate.net |
Sustainable Synthesis and Green Chemistry Approaches
Aligning the production and use of this compound and its derivatives with the principles of green chemistry is a critical future direction. researchgate.net This involves developing more environmentally benign synthesis routes and creating polymers that are inherently more sustainable.
A major focus in the broader field of vinyl ester synthesis is the use of biocatalysis. researchgate.net Lipase-catalyzed synthesis of various esters, including vinyl esters, offers a green alternative to traditional chemical catalysts. capes.gov.brrsc.orgnih.gov These enzymatic processes can be performed under mild, solvent-free conditions, reducing energy consumption and waste. researchgate.net For example, immobilized lipases have been used for the efficient synthesis of sugar-containing vinyl esters and purine (B94841) nucleoside esters. capes.gov.brrsc.org While direct biocatalytic synthesis of this compound is not yet widely reported, these successes point toward a promising research avenue.
Another green approach involves using less toxic and more efficient reagents. Research has demonstrated novel pathways for vinyl ester synthesis using vinyloxy trimethylsilane (B1584522) or acetaldehyde (B116499), avoiding the toxic mercury(II) or expensive palladium(II) catalysts often used in transesterification with vinyl acetate. tandfonline.com The development of degradable polymers from this compound, as discussed previously, is also a key green chemistry strategy, as it designs materials for degradation, minimizing their long-term environmental impact. researchgate.net Furthermore, research into the broader field of chlorine chemistry is aiming to create more sustainable processes by ensuring that byproducts like hydrogen chloride are utilized rather than treated as waste. nih.gov
Enhanced Environmental Remediation Strategies for Related Compounds
This compound can hydrolyze to produce chloroacetic acid, a compound that requires effective remediation strategies due to its potential environmental impact. guidechem.comnih.gov Research into the remediation of chlorinated organic compounds, including chloroacetic acid and the parent compound vinyl chloride, is essential for environmental safety.
One emerging technology is in-situ chemical reduction (ISCR), particularly using nanoscale zero-valent iron (NZVI). researchgate.net NZVI has been shown to be effective at the reductive dechlorination of compounds like trichloroethylene (B50587) (TCE) and tetrachloroethylene (B127269) (PCE) to less harmful products. researchgate.net To improve delivery and stability in groundwater, NZVI can be supported on natural materials like halloysite (B83129) nanotubes and stabilized with biopolymers such as chitosan. researchgate.net
Bioremediation is another key strategy. This involves using microorganisms to break down contaminants. Slow-release electron donors are designed for the anaerobic degradation of residual chlorinated solvents in groundwater. carusllc.com In some cases, bioremediation can be used in a "treatment train" approach, following in-situ chemical oxidation (ISCO) to manage residual plumes and achieve site closure. carusllc.com Phytoremediation, the use of plants to clean up contaminated soil and water, is also a potential strategy for chloroacetic acid and other chlorinated organic compounds. clu-in.org
Future work will likely focus on optimizing these techniques, perhaps by combining them, to ensure the complete and efficient removal of chlorinated contaminants from the environment.
Q & A
Q. What are the recommended safety protocols for handling vinyl chloroacetate in laboratory settings?
this compound requires stringent safety measures due to its hazardous properties. Key protocols include:
- Eye/Skin Exposure : Immediate flushing with water for 15 minutes (for eyes, hold eyelids open) and removal of contaminated clothing. Medical consultation is mandatory .
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste.
Q. What spectroscopic techniques are most effective for characterizing the purity of this compound?
- NMR Spectroscopy : H and C NMR can identify functional groups and confirm molecular structure.
- GC-MS : Gas chromatography-mass spectrometry quantifies purity and detects volatile impurities.
- FTIR : Fourier-transform infrared spectroscopy verifies ester and vinyl group signatures.
Cross-validate results with certified reference standards to ensure accuracy .
Q. What are the critical parameters to monitor during the synthesis of this compound to ensure reproducibility?
- Temperature Control : Maintain precise reaction temperatures (typically 40–60°C) to avoid side reactions.
- Molar Ratios : Optimize stoichiometry of chloroacetic acid and vinyl alcohol precursors.
- Catalyst Activity : Monitor catalyst (e.g., sulfuric acid) concentration and deactivation over time.
- pH Levels : Adjust acidity to stabilize intermediates and prevent hydrolysis .
Section 2: Advanced Research Questions
Q. How can factorial design be applied to optimize reaction conditions for this compound synthesis?
Factorial design enables systematic exploration of variables:
- Variables : Temperature, catalyst loading, reaction time, and solvent polarity.
- 2 Design : Test all combinations (e.g., 2 for three variables) to identify interactions.
- Response Surface Methodology (RSM) : Model nonlinear relationships to predict optimal conditions (e.g., 98% yield at 55°C, 0.5 mol% catalyst).
Use ANOVA to determine statistically significant factors .
Q. How should researchers address contradictions in reported catalytic efficiencies for this compound production across different studies?
- Meta-Analysis : Aggregate data from peer-reviewed studies to identify trends or outliers.
- Sensitivity Analysis : Test variables (e.g., solvent purity, moisture levels) that may explain discrepancies.
- Replication Studies : Reproduce conflicting experiments under controlled conditions.
Contradictions often arise from unaccounted variables like trace impurities or measurement techniques .
Q. What theoretical frameworks are most applicable for modeling the reaction kinetics of this compound formation?
- Transition State Theory (TST) : Predict activation energy and rate constants for esterification.
- Density Functional Theory (DFT) : Simulate molecular interactions at the quantum level.
- Langmuir-Hinshelwood Model : Apply to heterogeneous catalytic systems.
Integrate experimental data with computational models to refine kinetic parameters .
Q. What statistical methods are recommended for analyzing the environmental degradation pathways of this compound?
- Principal Component Analysis (PCA) : Identify dominant degradation factors (e.g., UV exposure, microbial activity).
- Kinetic Monte Carlo Simulations : Model stochastic degradation processes in soil/water systems.
- LC-MS/MS : Quantify degradation products (e.g., chloroacetic acid) over time.
Validate findings with field studies to ensure ecological relevance .
Section 3: Methodological Guidance
Q. How can researchers conduct a systematic literature review to identify knowledge gaps in this compound applications?
- Keyword Strategy : Use terms like “this compound copolymerization” or “stability under thermal stress” in Google Scholar and SciFinder.
- Citation Tracking : Follow seminal papers (e.g., high-impact journals like J. Mater. Chem. A) to map research evolution.
- Gap Analysis : Compare synthesis methods, stability studies, and toxicity data to highlight understudied areas (e.g., long-term environmental impact).
Prioritize peer-reviewed articles over patents or industrial reports .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
